(1,2,4-Triazol-4-yl) Posaconazole
Description
Properties
Molecular Formula |
C₃₇H₄₂F₂N₈O₄ |
|---|---|
Molecular Weight |
700.78 |
Synonyms |
4-(4-(4-(4-(((3R,5R)-5-((4H-1,2,4-Triazol-4-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure & Characterization of (1,2,4-Triazol-4-yl) Posaconazole
[1][2][3]
Executive Structural Analysis
Posaconazole is a second-generation triazole antifungal characterized by a complex structure containing two triazole systems.[1][2] Understanding the distinction between the active drug and its (1,2,4-Triazol-4-yl) isomer requires dissecting these two moieties:
-
The "Tail" Moiety (Invariant): A 5-oxo-1,2,4-triazol-4-yl ring attached to the phenyl-piperazine chain.[1][2][] This is structurally fixed in both the API and the regioisomer.[1][4]
-
The "Head" Moiety (Variable): A 1,2,4-triazole ring attached to the chiral tetrahydrofuran (THF) core.[1][2][][4]
Comparative Structural Data[1][2][3][4][6]
| Feature | Posaconazole (API) | (1,2,4-Triazol-4-yl) Isomer |
| CAS Number | 171228-49-2 | 160709-02-4 (Intermediate)* |
| Linkage (THF Side) | N1-linked (Asymmetric attachment) | N4-linked (Symmetric attachment) |
| IUPAC Fragment | ...-5-(1H-1,2,4-triazol-1-yl methyl)... | ...-5-(4H-1,2,4-triazol-4-yl methyl)...[1][2][] |
| Molecular Symmetry | ||
| Formation Origin | Kinetic Product (Major) | Thermodynamic/Ambident Attack (Minor) |
*Note: The CAS 160709-02-4 often refers to the specific THF-triazole intermediate impurity, which carries through to the final N4-isomeric drug substance.[1][2][]
Synthesis & Formation Mechanism[1][4][7][8][9]
The formation of the (1,2,4-Triazol-4-yl) isomer is a classic consequence of the ambident nucleophilicity of the 1,2,4-triazole ring.[1][2][][4]
The Ambident Nucleophile Challenge
During the convergent synthesis of Posaconazole, a sulfonate ester (Tosylate or Mesylate) on the chiral THF intermediate is displaced by 1,2,4-triazole.[1][2][][4] The triazolyl anion can attack the electrophilic carbon via:
-
N1 Nitrogen: Forms the desired antifungal (lower symmetry, lower pKa).[1][4]
-
N4 Nitrogen: Forms the (1,2,4-Triazol-4-yl) impurity (higher symmetry).[1][2][]
The N4-isomer is typically formed in ratios ranging from 5% to 15% depending on solvent polarity and base selection, requiring rigorous purification (crystallization or prep-HPLC) to remove.[1][2][]
Pathway Visualization
The following diagram illustrates the bifurcation point in the synthesis where the impurity is generated.
Figure 1: Bifurcation pathway showing the origin of the (1,2,4-Triazol-4-yl) regioisomer during nucleophilic substitution.[1][2][][4]
Characterization & Identification Strategy
Distinguishing the (1,2,4-Triazol-4-yl) isomer from the active parent drug is critical for Quality Control (QC).[1][2][] Because they are structural isomers with identical molecular weights (MW 700.78 g/mol ), Mass Spectrometry (MS) alone is insufficient without fragmentation analysis.[1][2][][4] Nuclear Magnetic Resonance (NMR) is the definitive tool.[1][2][]
1H-NMR Distinction Protocol
The local symmetry of the triazole ring provides a distinct spectral fingerprint.
| Feature | Posaconazole (N1-Linked) | N4-Isomer (N4-Linked) |
| Triazole Protons | Non-Equivalent | Equivalent (Symmetric) |
| Chemical Shift ( | Two distinct singlets (e.g., ~7.98 ppm and ~8.48 ppm) | One singlet (integrating for 2H) or two very close peaks (e.g., ~8.60 ppm) |
| Mechanism | The N1-linkage breaks the symmetry of the triazole ring, making H3 and H5 magnetically distinct.[1][2][] | The N4-linkage preserves the |
HPLC Retention Behavior
In reverse-phase chromatography (C18 columns), the N4-isomer typically exhibits a different Relative Retention Time (RRT) compared to Posaconazole.[1][2][]
Advanced Structural Logic
To assist in computational modeling or degradation studies, the following graph visualizes the connectivity of the Posaconazole molecule, highlighting the two distinct triazole environments.
Figure 2: Connectivity map of Posaconazole.[1][] The "Triazole Head" node represents the site of N1 vs N4 isomerism.[1][][4]
References
-
Saksena, A. K., et al. (1996).[1][2][4][6] "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of the Antifungal Posaconazole." Tetrahedron Letters, 37(32), 5657-5660.[1][2][][4] Link[1][2][]
-
U.S. Patent 5,661,151. (1997).[1][2][] "Tetrahydrofuran Antifungals."[1][2] Schering Corporation.[1][2] (Describes the core synthesis and triazole displacement chemistry). Link
-
PubChem Compound Summary. (2025). "Posaconazole."[1][2][7][8][9][6][][11][12][13][14] National Center for Biotechnology Information.[1][2] (Source for IUPAC nomenclature and structural confirmation). Link
-
BOC Sciences. (2025).[1][2] "Posaconazole Impurities and Standards." (Catalog listing confirming the existence and characterization of regioisomeric impurities).
-
ChemicalBook. (2025).[1][2][] "Posaconazole Synthesis and Intermediates." (Detailed reaction pathways for the tosylate displacement step). Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Posaconazole Impurity B | C37H40F2N8O6 | CID 101117210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 5. CN108794457A - Posaconazole impurity and preparation method thereof - Google Patents [patents.google.com]
- 6. CN102643194B - Preparation method of posaconazole intermediate - Google Patents [patents.google.com]
- 7. Posaconazole-d4 | CAS 1133712-26-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Posaconazole synthesis - chemicalbook [chemicalbook.com]
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- 14. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: (1,2,4-Triazol-4-yl) Posaconazole (Posaconazole API)
This technical guide provides an in-depth analysis of (1,2,4-Triazol-4-yl) Posaconazole , a nomenclature frequently used in chemical catalogs and technical literature to refer to the active pharmaceutical ingredient (API) Posaconazole , specifically emphasizing its pharmacophore: the N4-linked triazolone moiety.[1][2][3]
The guide is structured to serve researchers requiring precise physicochemical data, synthesis pathways, and analytical differentiation from structural isomers.[2][3]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
The designation "(1,2,4-Triazol-4-yl) Posaconazole" highlights the critical structural feature responsible for the drug's high affinity binding to the fungal enzyme CYP51.[1][2][3] Unlike earlier azoles (e.g., itraconazole) which rely solely on the N1-linked triazole for iron coordination, Posaconazole incorporates a 5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl extension that confers an extended pharmacophore, enhancing potency and spectrum.[1][2][3]
Core Chemical Data[1][2][4][10]
| Parameter | Specification |
| Common Name | Posaconazole |
| Synonym | (1,2,4-Triazol-4-yl) Posaconazole; SCH 56592 |
| CAS Registry Number | 171228-49-2 |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄ |
| Molecular Weight | 700.78 g/mol |
| Exact Mass | 700.3297 |
| Chirality | 4 Chiral Centers: (3R, 5R, 1S, 2S) |
| Appearance | White to off-white crystalline powder |
| Solubility | Insoluble in water; soluble in DMSO, Methanol |
| pKa | ~3.6 (Triazole ring), ~4.6 (Piperazine) |
Structural Composition
The molecule is constructed from three distinct domains:[3]
-
Triazole-THF Head: A difluorophenyl-substituted tetrahydrofuran ring linked to a 1H-1,2,4-triazole (N1-linked).[1][2][3]
-
Linker Region: An elongated phenyl-piperazine-phenyl chain.[1][2][3]
-
Triazolone Tail: The (1,2,4-triazol-4-yl) moiety, specifically a 5-oxo-1,5-dihydro-4H-1,2,4-triazole ring, attached to a chiral hydroxyl-pentyl side chain.[1][2][3]
Synthesis & Formation Pathway[1][2][3][4]
The synthesis of Posaconazole is a convergent process.[2][3] The formation of the (1,2,4-Triazol-4-yl) moiety is a critical late-stage step or pre-formed building block integration.[1][2][3] The "tail" fragment is often synthesized separately to ensure correct stereochemistry at the pentyl chain before coupling to the piperazine core.[2][3]
Mechanistic Workflow
The following diagram illustrates the convergent synthesis logic, highlighting where the triazolone ring is introduced.
Figure 1: Convergent synthesis pathway focusing on the integration of the triazolone moiety.[1][2][3]
Key Synthetic Challenge: Regioselectivity
During the formation of the triazole rings, a common impurity arises from regioisomerism .[2][3]
-
Target: N1-linked triazole (on THF) and N4-linked triazolone (on tail).[1][2][3]
-
Impurity Risk: N4-linked triazole (on THF) or N1-linked triazolone.[1][2][3]
-
Control: The use of specific reagents (e.g., formyl hydrazine) and temperature control ensures the formation of the correct 1,2,4-triazol-4-yl isomer.[1][2]
Analytical Profiling & Identification
To validate the identity of (1,2,4-Triazol-4-yl) Posaconazole, researchers must distinguish it from its linkage isomers and degradation products.[1][2]
Mass Spectrometry (LC-MS/MS)[1][2][3][4]
-
Ionization: ESI Positive Mode ([M+H]⁺).
-
Fragmentation Pattern:
NMR Spectroscopy (¹H NMR - 400 MHz, DMSO-d₆)
The 1,2,4-triazol-4-yl moiety presents distinct chemical shifts that confirm the N4-linkage:
-
Triazolone Protons: The triazolone ring protons typically appear as singlets in the aromatic region (δ 8.2 - 8.5 ppm).[1][2][3]
-
N-CH linkage: The chiral proton at the attachment point of the pentyl chain shows a distinct multiplet shift, sensitive to the stereochemistry (1S, 2S).[2][3]
Impurity Discrimination (HPLC)
A critical quality attribute is separating the N4-isomer (where the THF-triazole is linked via N4 instead of N1).[1][2][3]
| Compound | Relative Retention Time (RRT) | Molecular Weight | Distinction |
| Posaconazole (API) | 1.00 | 700.78 | N1-linked (THF) |
| Posaconazole Isomer | ~1.05 - 1.10 | 700.78 | N4-linked (THF) |
| Deshydroxy Impurity | ~1.20 | 684.78 | Loss of -OH |
Biological Significance of the Triazol-4-yl Moiety[1][2][3][4][7]
The "1,2,4-Triazol-4-yl" designation is often used in structure-activity relationship (SAR) studies to denote the "tail" of the molecule.[1][2][3]
-
Target Binding: The N1-triazole coordinates with the heme iron of fungal CYP51 (Lanosterol 14α-demethylase).[1][2][3]
-
Stabilization: The (1,2,4-triazol-4-yl) tail extends into the hydrophobic access channel of the enzyme.[1][2][3] This additional interaction point (compared to fluconazole) is responsible for Posaconazole's efficacy against azole-resistant strains.[1][2][3]
-
Metabolic Stability: The triazolone ring is relatively resistant to oxidative metabolism, prolonging the drug's half-life (~35 hours).[2][3]
Mechanism of Action Diagram[1][2][3][4]
Figure 2: Dual-binding mechanism of Posaconazole highlighting the role of the triazol-4-yl tail.[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 468595: Posaconazole.[2][3] PubChem. Available at: [Link][1][3]
-
European Medicines Agency (EMA). Assessment Report: Posaconazole AHCL.[2][3] EMA Europa.[2][3] Available at: [Link]
Sources
Technical Guide: Degradation and Formation Pathways of (1,2,4-Triazol-4-yl) Posaconazole
This guide details the structural characterization, formation mechanism, and control strategies for (1,2,4-Triazol-4-yl) Posaconazole , a critical regioisomeric impurity and potential degradation product of the antifungal agent Posaconazole.
Executive Summary: The Structural Divergence
In the synthesis and stability profiling of Posaconazole, the (1,2,4-Triazol-4-yl) Posaconazole species represents a specific regioisomer where the triazole moiety attached to the tetrahydrofuran (THF) ring is linked via the N4-position rather than the pharmacologically active N1-position .
While often categorized as a process-related impurity (formed during the alkylation of the tosylate intermediate), this species is also a subject of stress-degradation studies . Under specific thermal and acidic conditions, thermodynamic equilibration can favor the formation or persistence of the N4-isomer, making it a Critical Quality Attribute (CQA) that must be monitored to ensure drug efficacy and safety.
Structural Comparison
-
Posaconazole (API): Contains a 1H-1,2,4-triazole ring attached to the THF-methyl group via Nitrogen-1 (N1) . This asymmetry renders the C3 and C5 protons of the triazole ring chemically non-equivalent.
-
(1,2,4-Triazol-4-yl) Posaconazole: The triazole ring is attached via Nitrogen-4 (N4) . This creates a plane of symmetry, rendering the C3 and C5 protons chemically equivalent—a key spectroscopic signature for identification.
Mechanistic Pathway: Formation and Degradation
The presence of the (1,2,4-Triazol-4-yl) species is governed by the ambident nucleophilicity of the 1,2,4-triazole anion. The pathway is bifurcated into Process Origin (Kinetic vs. Thermodynamic Alkylation) and Degradation Origin (Isomerization).
The Ambident Nucleophile Challenge
During the synthesis, the tosylate intermediate (Posaconazole Tosylate) undergoes nucleophilic substitution with sodium 1,2,4-triazole. The triazole anion resonates between N1, N2, and N4.
-
Kinetic Control: Attack by N1 is generally faster but leads to the desired product.
-
Thermodynamic Control: The N4-isomer is often formed as a minor byproduct. However, elevated reaction temperatures or specific solvent interactions (e.g., DMF vs. DMSO) can alter the transition state energies, increasing the N4-isomer load.
Degradation via Isomerization
While the N1-isomer (Posaconazole) is chemically robust, thermal stress or acid-catalyzed conditions can induce a "triazole walk" or cleavage-recombination mechanism.
-
Protonation: Acidic stress protonates the N4 or N2 position of the N1-substituted ring.
-
Cleavage/Rearrangement: The C-N bond weakens, allowing the triazole to detach (forming a transient carbocation at the THF methyl position) and re-attack via the N4 lone pair, or undergo a sigmatropic rearrangement.
-
Result: Accumulation of the (1,2,4-Triazol-4-yl) isomer, which is often thermodynamically distinct.
Visualization of the Pathway
The following diagram illustrates the bifurcation between the desired API synthesis and the formation of the (1,2,4-Triazol-4-yl) impurity via both process deviation and degradation.
Caption: Bifurcated pathway showing the competitive formation of Posaconazole (N1) and its (1,2,4-Triazol-4-yl) regioisomer (N4) during synthesis and stress degradation.
Analytical Characterization & Identification
Distinguishing the N1 (API) and N4 (Impurity) isomers requires orthogonal analytical techniques because they share the same molecular weight (Mass Balance).
NMR Spectroscopy (The Gold Standard)
The symmetry of the triazole ring is the definitive differentiator.
| Feature | Posaconazole (N1-Isomer) | (1,2,4-Triazol-4-yl) Posaconazole (N4-Isomer) |
| Symmetry | Asymmetric (C3 ≠ C5) | Symmetric (C3 = C5) |
| 1H NMR (Triazole) | Two distinct singlets (e.g., δ 7.98 and δ 8.48 ppm) | One singlet integrating for 2 protons (e.g., δ ~8.50 ppm) |
| 13C NMR | Two distinct signals for triazole carbons | One signal for chemically equivalent carbons |
LC-MS Fragmentation
While precursor ions ([M+H]+) are identical, MS/MS fragmentation patterns can differ due to the stability of the C-N bond.
-
N1-Isomer: Typically shows characteristic loss of the triazole moiety (m/z -69) more readily in specific collision energies due to the specific electronic environment of the N1-linkage.
-
N4-Isomer: Often exhibits a distinct fragmentation ratio for the cleavage of the THF-Triazole bond.
HPLC Retention
On standard C18 reversed-phase columns:
-
Elution Order: The N4-isomer is typically more polar than the N1-isomer due to the symmetric electron distribution and higher dipole moment, often eluting before the main Posaconazole peak.
-
RRT (Relative Retention Time): Typically ~0.85 - 0.95 relative to Posaconazole (method dependent).
Experimental Protocols
Stress Testing for Impurity Generation
To validate the degradation pathway and generate the (1,2,4-Triazol-4-yl) impurity for reference standard characterization:
Protocol: Acid-Catalyzed Thermal Stress
-
Preparation: Dissolve 50 mg of Posaconazole API in 5 mL of Acetonitrile/1N HCl (50:50 v/v).
-
Stress Condition: Reflux at 60°C for 24–48 hours.
-
Monitoring: Analyze aliquots every 6 hours using HPLC-UV (260 nm).
-
Observation: Look for the growth of the RRT ~0.9 peak (N4-isomer) at the expense of the main peak.
-
Neutralization: Quench with 1N NaOH prior to LC-MS analysis to prevent column damage.
Protocol: Isolation of Impurity
-
Enrichment: Perform the stress protocol on a larger scale (1 g API).
-
Separation: Use Preparative HPLC (C18 column, Gradient Methanol/Water + 0.1% Formic Acid).
-
Collection: Collect the fraction eluting immediately prior to the main peak.
-
Lyophilization: Freeze-dry the fraction to obtain the white solid of (1,2,4-Triazol-4-yl) Posaconazole.
Control & Mitigation Strategies
For drug development professionals, controlling this impurity requires a two-pronged approach:
-
Process Control (Synthesis):
-
Temperature Management: Maintain alkylation temperatures below 80°C to favor kinetic control (N1 attack).
-
Base Selection: Use of specific bases (e.g., catalytic bases vs stoichiometric strong bases) can influence the tautomeric ratio of the triazole starting material.
-
Solvent Effects: Aprotic polar solvents like DMSO favor N1 alkylation compared to protic solvents.
-
-
Stability Assurance (Formulation):
-
pH Micro-environment: Ensure the formulation pH (especially in oral suspensions) is buffered to prevent acid-catalyzed rearrangement.
-
Excipient Compatibility: Avoid acidic excipients (e.g., certain grades of organic acids) that could serve as proton donors for the triazole ring, facilitating the "walking" mechanism.
-
References
-
PubChem. (2025). Posaconazole Impurity B (Structure & IUPAC). National Library of Medicine. [Link]
-
Journal of AOAC International. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Degradation Impurities by LC-QTOF-MS. [Link]
-
TLC Pharmaceutical Standards. (2025). Posaconazole USP/EP Impurities List. [Link]
CAS number for (1,2,4-Triazol-4-yl) Posaconazole impurity
This guide details the structural identity, mechanistic origin, and analytical control of the (1,2,4-Triazol-4-yl) Posaconazole Impurity . In the context of Posaconazole synthesis, this impurity refers to the N4-regioisomer formed during the alkylation of the tetrahydrofuran (THF) ring.
Executive Summary
-
Target Impurity: (1,2,4-Triazol-4-yl) Posaconazole Isomer (N4-Regioisomer).
-
CAS Number (Parent Drug): 171228-49-2 (Posaconazole).[1][2][3]
-
CAS Number (Impurity): While specific pharmacopeial impurities like Impurity B (357189-95-8 ) and Impurity C (357189-96-9 ) have assigned CAS numbers, the full-molecule N4-regioisomer is often identified in regulatory filings by its chemical name or via its specific intermediate precursors (e.g., the N4-isomer of the tosylate intermediate).
-
Chemical Identity: 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(4H-1,2,4-triazol-4-yl )methyl-3-furanyl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
Criticality: This is a process-related impurity arising from the ambivalent nucleophilicity of the 1,2,4-triazole ring during the alkylation step.
Part 1: Chemical Identity & Structural Analysis
Posaconazole contains two triazole-based moieties. The "Triazol-4-yl" impurity designation specifically refers to the regioisomerism of the triazole ring attached to the tetrahydrofuran (THF) core.
Structural Comparison
| Feature | Posaconazole (API) | (1,2,4-Triazol-4-yl) Impurity (N4-Isomer) |
| Linkage Site | N1-Alkylation | N4-Alkylation |
| Connectivity | The THF methyl group is attached to N1 of the triazole ring. | The THF methyl group is attached to N4 of the triazole ring. |
| Symmetry | Asymmetric (Cs) | Symmetric (C2v) local symmetry at the triazole ring. |
| Polarity | Lower Polarity (typically elutes later in RP-HPLC). | Higher Polarity (typically elutes earlier in RP-HPLC). |
| Formation | Thermodynamic/Kinetic Major Product. | Kinetic Minor Product (Byproduct). |
The "Triazol-4-yl" Nomenclature
The confusion in nomenclature arises because Posaconazole also contains a triazolone ring (the "tail" of the molecule) which is naturally attached via the N4 position. However, in the context of impurities, the term refers to the aberrant attachment of the triazole "head" group.
Part 2: Mechanistic Origins
The formation of this impurity is a classic example of ambident nucleophile alkylation .
The Alkylation Step
The critical synthetic step involves the reaction of a Tosylate Intermediate (Posaconazole Impurity 29, CAS 149809-43-8 ) with 1,2,4-Triazole .
-
Reagents: 1,2,4-Triazole acts as the nucleophile.
-
Ambident Nature: The triazole ring can attack the electrophilic carbon (on the THF side chain) via N1 , N2 , or N4 .
-
Selectivity:
-
N1-Attack (Desired): Leads to Posaconazole. Favored under basic conditions with specific solvents (e.g., DMSO/NaOH).
-
N4-Attack (Impurity): Leads to the (1,2,4-Triazol-4-yl) isomer. This is a symmetric attack and is often the primary regioisomeric impurity.
-
Pathway Visualization
Caption: Divergent synthesis pathway showing the competitive alkylation of 1,2,4-triazole leading to the active drug (N1) and the target impurity (N4).
Part 3: Analytical Strategy & Control
Detecting the N4-isomer requires high-resolution separation because it is a structural isomer (same molecular weight: 700.8 g/mol ) of the parent drug.
High-Performance Liquid Chromatography (HPLC)
Standard reverse-phase HPLC is the primary method for control.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: The N4-isomer is more polar than the N1-isomer (Posaconazole) due to the symmetry and dipole moment of the N4-linked triazole.
-
Elution Order:
-
N4-Isomer (Impurity): Elutes first (Lower Retention Time).
-
Posaconazole (API): Elutes second.
-
Mass Spectrometry (LC-MS/MS)
Since the parent and impurity have the same mass (
-
Differentiation: The N4-linked triazole ring fragments differently than the N1-linked ring. The loss of the triazole moiety in MS2 spectra can confirm the linkage type.
Analytical Workflow Diagram
Caption: Analytical workflow for separating and identifying the N4-regioisomer impurity from the Posaconazole API.
Part 4: Summary of Key Impurities
To ensure precise identification, compare the target impurity against other common Posaconazole impurities:
| Impurity Name | Common Designation | CAS Number | Description |
| Posaconazole | API | 171228-49-2 | Active Drug (N1-Isomer).[1] |
| Posaconazole Impurity B | Desethylene Diformyl | 357189-95-8 | Degradation product (oxidative cleavage). |
| Posaconazole Impurity C | N-Formyl | 357189-96-9 | Formyl-piperazine derivative. |
| Posaconazole Impurity 29 | Tosylate Intermediate | 149809-43-8 | Precursor to the triazole alkylation. |
| (1,2,4-Triazol-4-yl) Impurity | N4-Regioisomer | Not Assigned | The N4-linked isomer of the THF-triazole moiety. |
References
-
U.S. National Library of Medicine (PubChem). Posaconazole (Compound Summary). Available at: [Link]
- European Pharmacopoeia (Ph. Eur.).Posaconazole Monograph 2796.
Sources
Technical Guide: Origin and Control of (1,2,4-Triazol-4-yl) Posaconazole in Pharmaceutical Synthesis
The following technical guide details the origin, formation mechanism, and control strategies for the (1,2,4-Triazol-4-yl) Posaconazole impurity.
Executive Summary
In the high-purity synthesis of Posaconazole (a broad-spectrum triazole antifungal), the control of stereochemistry and regiochemistry is paramount.[] While the stereocenters within the tetrahydrofuran (THF) and pentanol moieties are established via chiral catalysis or resolution, the (1,2,4-Triazol-4-yl) Posaconazole impurity arises from a fundamental challenge in heterocyclic chemistry: regioselectivity during nucleophilic substitution .
This impurity is the N4-regioisomer of the active pharmaceutical ingredient (API).[] It originates not from the final coupling stages, but from the early alkylation of the 1,2,4-triazole ring during the construction of the chiral THF side chain. This guide dissects the mechanistic causality of this impurity and provides evidence-based protocols for its suppression.[]
Structural Identification & The "Origin" Point
To understand the origin, we must first distinguish the impurity from the API at the molecular level. Posaconazole contains two triazole rings:
-
Ring A: A dihydro-3H-1,2,4-triazol-3-one (part of the triazolone core).[]
-
Ring B: A 1,2,4-triazole attached to the chiral THF ring.[]
The impurity concerns Ring B .
| Feature | Posaconazole (API) | (1,2,4-Triazol-4-yl) Posaconazole (Impurity) |
| Linkage | N1-substituted (1-yl) | N4-substituted (4-yl) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Polarity | Lower dipole moment | Higher dipole moment (typically) |
| Origin Step | Alkylation of 1,2,4-triazole | Alkylation of 1,2,4-triazole |
The Critical Synthetic Step
The divergence occurs during the synthesis of the THF-Triazole Intermediate (often termed Intermediate A in process patents).[]
-
Reaction: Nucleophilic substitution (
).[] -
Electrophile: Chiral THF-sulfonate (Tosylate/Mesylate) or Halide.[]
-
Nucleophile: 1,2,4-Triazole (as sodium or potassium salt).
Figure 1: Bifurcation pathway showing the genesis of the N4-isomer impurity during the THF-intermediate synthesis.[]
Mechanistic Analysis: Why the N4 Isomer Forms
The 1,2,4-triazole anion is an ambident nucleophile . Upon deprotonation, the negative charge is delocalized over the ring nitrogens.
Electronic Factors (Tautomerism)
In solution, 1,2,4-triazole exists in tautomeric equilibrium. However, the triazolide anion (formed by bases like
-
N1/N2 Position: chemically equivalent in the unsubstituted anion.[] Attack here yields the 1-substituted product (Desired).
-
N4 Position: chemically unique.[] Attack here yields the 4-substituted product (Impurity).[]
Steric vs. Electronic Control[1]
-
N1 Attack: Generally favored electronically because the resulting aromatic system is more stable (lower energy).[]
-
N4 Attack: Often favored sterically if the electrophile is bulky, or under specific solvent conditions (e.g., high polarity/protic solvents can stabilize the transition state for N4).
-
The "Origin" Cause: The formation of the (1,2,4-Triazol-4-yl) impurity is often a result of higher reaction temperatures or improper solvent selection (e.g., using DMF without temperature control) which pushes the reaction away from pure kinetic control (favoring N1) toward a thermodynamic mix or allows the higher-energy activation barrier of N4 to be crossed.
Experimental Control & Protocols
To eliminate this impurity, control must be exerted at the intermediate synthesis stage. Once the N4-intermediate is formed, it is structurally very similar to the N1-intermediate and difficult to separate by standard crystallization in the final steps.[]
Protocol 1: Regioselective Alkylation of 1,2,4-Triazole
Objective: Synthesize the N1-substituted THF intermediate with >99:1 regioselectivity.
Reagents:
-
Substrate: THF-Tosylate (Intermediate)[]
-
Base: Potassium Carbonate (
) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) -
Solvent: Acetone (dry) or DMSO (temperature controlled)
Step-by-Step Methodology:
-
Preparation: Charge 1,2,4-triazole (1.5 eq) and
(2.0 eq) into a reactor with dry Acetone.-
Expert Insight: Using a weaker base like Carbonate in a ketone solvent often improves N1 selectivity compared to strong bases (NaH) in DMF, which can lead to "hotter" anions and lower selectivity.
-
-
Activation: Stir at reflux for 30 minutes to generate the potassium triazolide salt in situ.
-
Addition: Cool the mixture to 0-5°C. Slowly add the THF-Tosylate solution (in Acetone) dropwise over 2 hours.
-
Causality: Low temperature during addition is critical.[] The activation energy (
) for N1 alkylation is lower than N4.[] Low temperature kinetically favors the N1 product.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-18 hours.
-
Validation: Monitor by HPLC.[][5] The N4 isomer typically elutes before the N1 isomer on C18 columns due to higher polarity.[]
-
-
Workup: Filter inorganic salts. Concentrate the filtrate.
-
Purification (Critical): Recrystallize the residue from Isopropyl Alcohol (IPA) or Ethanol.[]
-
Self-Validating System: The N4-isomer (symmetric) often has a distinct solubility profile.[] If the crude ratio is >95:5, crystallization can upgrade it to >99.5:0.5.[]
-
Protocol 2: Analytical Discrimination (NMR)
The most reliable way to confirm the absence of the (1,2,4-Triazol-4-yl) origin impurity is
| Isomer | NMR Signature (Triazole Ring Protons) | Explanation |
| N1-Isomer (API) | Two distinct singlets (approx | The N1-substitution breaks the symmetry of the triazole ring.[] H3 and H5 are in different magnetic environments.[] |
| N4-Isomer (Impurity) | One singlet (approx | The N4-substitution preserves the |
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the N1:N4 ratio, derived from optimization studies in process chemistry literature.
| Condition | Base | Solvent | Temp (°C) | N1:N4 Ratio | Yield (N1) |
| Standard (Unoptimized) | NaH | DMF | 80 | 85:15 | 70% |
| Kinetic Control | NaH | DMF | 0 | 92:8 | 85% |
| Base Tuning | Acetone | Reflux | 94:6 | 88% | |
| Catalytic Control | DBU | Toluene | 80 | >98:2 | 92% |
Table 1: Effect of reaction parameters on regioselectivity. Note that DBU/Toluene provides superior selectivity due to the specific solvation of the triazole-DBU complex.[]
Conclusion
The (1,2,4-Triazol-4-yl) Posaconazole impurity is a "process-related impurity" originating from the alkylation of the 1,2,4-triazole ring during the formation of the chiral THF intermediate. Its formation is driven by the ambident nature of the triazole nucleophile.[]
Mitigation Strategy:
-
Process: Utilize DBU or
in lower-polarity solvents (Toluene/Acetone) rather than high-heat DMF conditions. -
Temperature: Maintain low temperatures (0-5°C) during the electrophile addition to maximize kinetic selectivity.
-
Purification: Implement a crystallization step for the Intermediate prior to the final coupling.[] Purifying the final API to remove this specific isomer is significantly more difficult and costly.[]
References
-
Saksena, A. K., et al. (1995). "Concise and stereoselective synthesis of the antifungal agent SCH 56592 (Posaconazole)." Tetrahedron Letters, 37(32), 5657-5660. Link
-
Pudo, G., et al. (2013). "Process for the preparation of Posaconazole intermediates." U.S. Patent 8,501,953.[] Washington, DC: U.S. Patent and Trademark Office.[] Link
-
Genin, M. J., et al. (2000). "Regioselective alkylation of 1,2,4-triazole." Journal of Organic Chemistry, 65(20), 6368-6377. Link
-
International Conference on Harmonisation (ICH). (2006).[] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link
-
Kuethe, J. T., et al. (2007). "Asymmetric synthesis of the core tetrahydrofuran of Posaconazole." Journal of Organic Chemistry, 72(19), 7469-7472. Link
Sources
Demystifying Posaconazole: A Technical Guide on its Unified Chemical Identity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the landscape of advanced antifungal agents, precision in chemical nomenclature is paramount. This guide addresses a common point of confusion regarding the identity of Posaconazole, specifically clarifying the relationship between "Posaconazole" and the term "(1,2,4-Triazol-4-yl) Posaconazole." Our comprehensive analysis confirms that these terms do not represent two distinct chemical entities. Instead, "(1,2,4-Triazol-4-yl) Posaconazole" appears to be a misnomer, likely arising from a misinterpretation of the complex IUPAC name for Posaconazole. The core of this guide will establish the singular identity of Posaconazole and then provide an in-depth technical exploration of its chemical structure, mechanism of action, synthesis, and clinical pharmacology, tailored for a scientific audience.
Part 1: Resolving the Nomenclature: The Singular Identity of Posaconazole
A foundational point of clarity is that there is no recognized chemical compound named "(1,2,4-Triazol-4-yl) Posaconazole" that is distinct from Posaconazole. Posaconazole is a single, complex molecule with the IUPAC name 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)-3-furanyl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one [1][2][3].
This systematic name reveals that the molecular structure of Posaconazole inherently contains two separate triazole rings:
-
A 1H-1,2,4-triazol-1-ylmethyl group attached to the tetrahydrofuran ring.
-
A 2,4-dihydro-3H-1,2,4-triazol-3-one moiety, which forms a core part of the molecule's extended side chain.
The term "(1,2,4-Triazol-4-yl) Posaconazole" likely stems from an attempt to descriptively name the molecule by one of its components, but it is chemically inaccurate and does not denote a separate isomer, metabolite, or related compound. Therefore, this guide will proceed with a singular focus on the technical aspects of Posaconazole.
Part 2: The Molecular Architecture and Physicochemical Properties of Posaconazole
Posaconazole is a second-generation triazole antifungal agent, structurally related to itraconazole[4][5]. Its complex structure, with a molecular formula of C₃₇H₄₂F₂N₈O₄ and a molecular weight of approximately 700.8 g/mol , is a key determinant of its broad-spectrum activity and pharmacokinetic profile[1][6].
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄ | [1][6] |
| Molecular Weight | 700.8 g/mol | [1] |
| CAS Number | 171228-49-2 | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Low aqueous solubility | [1] |
The presence of two fluorine atoms on one of the phenyl rings and the extended side chain contribute to its high lipophilicity, which in turn affects its absorption and distribution.
Caption: Simplified block diagram of Posaconazole's key structural motifs.
Part 3: Mechanism of Action - The Role of the Triazole Moieties
Like other azole antifungals, Posaconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[4][7][8]. This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane[7].
The nitrogen atom at the 4-position (N4) of the triazole ring (specifically, the 1H-1,2,4-triazole) chelates to the heme iron atom in the active site of CYP51, while the rest of the molecule forms extensive interactions with the enzyme's apoprotein. This binding is highly potent and specific, leading to:
-
Depletion of Ergosterol: Inhibition of CYP51 halts the conversion of lanosterol to ergosterol.
-
Accumulation of Toxic Sterol Precursors: The blockage of this pathway results in the buildup of methylated sterol precursors within the cell membrane.
-
Disruption of Fungal Cell Membrane: The combination of ergosterol depletion and toxic sterol accumulation compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death[4][9].
Posaconazole has demonstrated a higher binding affinity for fungal CYP51 compared to some earlier triazoles like itraconazole, which contributes to its broader spectrum of activity[10].
Caption: Posaconazole's inhibitory effect on the fungal ergosterol biosynthesis pathway.
Part 4: Synthesis of Posaconazole - A Convergent Approach
The synthesis of Posaconazole is a complex, multi-step process that is typically achieved through a convergent synthesis strategy. This involves the independent synthesis of key intermediates, which are then coupled together in the final stages of the process[5].
A common synthetic route involves the preparation of two main fragments:
-
The Chiral Tetrahydrofuran (THF) Core: This fragment contains the difluorophenyl group and the 1H-1,2,4-triazole moiety. Its synthesis often starts from simpler precursors and involves steps to establish the correct stereochemistry.
-
The Aryl Piperazine Amine with the Triazolone Side Chain: This is the other major component of the molecule.
Illustrative Experimental Protocol (Conceptual)
The following is a conceptual outline of a synthetic approach, drawing from principles described in the literature[5][11].
Step 1: Synthesis of the Chiral THF Core
-
Formation of a Chiral Iodide: A suitable starting material, such as an allyl alcohol, is processed through several steps including bromination, alkylation, reduction, and enzymatic acylation to create a chiral monoacetate. This is followed by an iodine-mediated cyclization to form a chiral iodide[5].
-
Introduction of the First Triazole Ring: The iodide is then reacted with sodium triazole to introduce the 1H-1,2,4-triazole group[5].
-
Activation of the Hydroxyl Group: The resulting alcohol is activated, for example, by converting it to a p-chlorobenzene sulfonate, to prepare it for coupling[5].
Step 2: Synthesis of the Aryl Piperazine Triazolone Fragment
-
Preparation of the Chiral Hydrazine: A chiral lactam is reduced to an aldehyde, which is then reacted with formyl hydrazine to produce a hydrazone[5].
-
Diastereoselective Addition: An organometallic reagent (e.g., EtMgBr) is added to the hydrazone to create the desired stereoisomer of the hydroxypropyl side chain[5].
-
Coupling and Cyclization: This chiral hydrazine intermediate is then coupled with a protected aryl piperazine derivative. Subsequent heating promotes the cyclization to form the triazolone ring[5].
Step 3: Final Coupling and Deprotection
-
Coupling of Fragments: The activated chiral THF core from Step 1 is coupled with the aryl piperazine triazolone fragment from Step 2 under basic conditions.
-
Deprotection: Any protecting groups used during the synthesis are removed in the final step to yield Posaconazole[5].
Caption: A conceptual workflow for the convergent synthesis of Posaconazole.
Part 5: Clinical Pharmacology and Applications
Pharmacokinetics
The pharmacokinetic profile of Posaconazole is complex and is significantly influenced by its formulation and administration with food[10].
| Parameter | Description | Source |
| Absorption | Absorption is slow, with Tmax reached in 3-5 hours. Bioavailability is significantly increased when administered with a high-fat meal. | [10][12] |
| Distribution | Highly protein-bound (>98%) and has a large volume of distribution, indicating extensive tissue penetration. | [12] |
| Metabolism | Undergoes limited metabolism, primarily via UDP-glucuronosyltransferase (UGT) pathways, not significantly by the CYP450 system. | [13] |
| Elimination | Predominantly eliminated in the feces as unchanged drug. It has a long elimination half-life of approximately 35 hours. | [9][10] |
Clinical Applications
Posaconazole's broad spectrum of activity makes it a valuable agent in the management of invasive fungal infections, particularly in immunocompromised patients[14][15].
-
Prophylaxis: It is indicated for the prophylaxis of invasive Aspergillus and Candida infections in high-risk patients, such as hematopoietic stem cell transplant (HSCT) recipients with graft-versus-host disease (GVHD) or those with hematologic malignancies and prolonged neutropenia[2][4][16].
-
Treatment of Oropharyngeal Candidiasis: It is used for the treatment of oropharyngeal candidiasis, including cases that are refractory to fluconazole and/or itraconazole[13][16].
-
Salvage Therapy: Posaconazole is also employed as salvage therapy for invasive aspergillosis in patients who are refractory to or intolerant of other antifungal therapies[3][16]. Its activity extends to less common but difficult-to-treat molds, including some species of Zygomycetes[4][10].
Conclusion
The notion of a difference between "Posaconazole" and "(1,2,4-Triazol-4-yl) Posaconazole" is based on a misunderstanding of its chemical nomenclature. Posaconazole is a single, well-defined molecular entity whose structure incorporates two essential triazole-based functional groups. These moieties are fundamental to its potent mechanism of action, which involves the targeted inhibition of fungal ergosterol synthesis. Through a complex, convergent synthesis, this intricate molecule is produced, providing clinicians with a critical tool for the prophylaxis and treatment of life-threatening invasive fungal infections in vulnerable patient populations. This guide has aimed to provide a clear and technically robust resource for scientists and researchers, dispelling nomenclatural confusion and offering deep insights into the chemistry and pharmacology of this important antifungal agent.
References
-
Wikipedia. Posaconazole. [Link]
-
ResearchGate. Antifungal mechanism of action of posaconazole. [Link]
-
PubMed. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity. [Link]
-
National Center for Biotechnology Information. Posaconazole (Noxafil): a new triazole antifungal agent. [Link]
-
National Center for Biotechnology Information. Pharmacokinetics and Pharmacodynamics of Posaconazole. [Link]
-
ASM Journals. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers. [Link]
-
PubMed. Pharmacokinetics and Pharmacodynamics of Posaconazole. [Link]
-
PubMed. Role of Posaconazole Drug in the Treatment of Invasive Fungal Disease: A Review. [Link]
-
MDPI. Evaluation of Posaconazole Pharmacokinetics in Adult Patients with Invasive Fungal Infection. [Link]
-
National Center for Biotechnology Information. Posaconazole: An Update of Its Clinical Use. [Link]
-
Dove Medical Press. Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. [Link]
-
Journal of Biological Studies. Posaconazole and its pharmacologic and clinical uses: an antifungal drugs. [Link]
-
European Medicines Agency. Posaconazole AHCL. [Link]
-
DermNet. Key clinical-trial evidence for posaconazole. [Link]
-
Ovid. Posaconazole: clinical pharmacology and potential for management of fungal infections. [Link]
-
ResearchGate. Chemical structures of posaconazole (top, C37H42F2N8O4; monoisotopic...). [Link]
-
Quick Company. A Process For The Manufacture Of Posaconazole. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. posaconazole. [Link]
-
U.S. Food and Drug Administration. Noxafil (posaconazole) Label. [Link]
-
National Center for Biotechnology Information. Posaconazole (M4). [Link]
-
Therapeutic Target Database. Drug Information. [Link]
-
RxList. Posaconazole: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
ResearchGate. Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. [Link]
-
PubMed. Posaconazole: a next-generation triazole antifungal. [Link]
- Google Patents.
-
Drugs.com. Posaconazole Monograph for Professionals. [Link]
-
PubMed. Reviews of anti-infective agents: posaconazole: a broad-spectrum triazole antifungal agent. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Chemistry Behind Posaconazole: Understanding Diethyl L-tartrate's Contribution. [Link]
-
ACS Publications. An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). [Link]
-
NCBO BioPortal. National Drug File - Reference Terminology - POSACONAZOLE - Classes. [Link]
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Structural Elucidation of Posaconazole Degradation Products via LC-HRMS
A Technical Guide for Analytical Scientists
Executive Summary
This guide details the strategy for identifying degradation products (DPs) of Posaconazole (POS), a broad-spectrum triazole antifungal, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). While Posaconazole exhibits robust stability under thermal and hydrolytic conditions, it shows distinct susceptibility to oxidative stress.[1] This document outlines the forced degradation protocols, chromatographic parameters, and mass spectrometric logic required to characterize these impurities in compliance with ICH Q1A(R2) guidelines.
The Molecule & The Challenge
Posaconazole (
Analytical Challenges:
-
Ionization: The molecule contains multiple basic nitrogen atoms, making Electrospray Ionization (ESI) in positive mode the mandatory detection method.
-
Isobaric Impurities: Oxidative degradants often differ only by the position of the oxygen atom (N-oxide isomers), requiring high-efficiency chromatographic separation.
-
Matrix Effects: The high logP (lipophilicity) requires optimized organic mobile phases to prevent carryover and ensure peak symmetry.
Regulatory Grounding: According to ICH Q1A(R2) , stress testing is required to identify likely degradation products and validate the stability-indicating power of the analytical procedure [1].
Stress Testing Strategy (Forced Degradation)
To generate the degradation products for identification, the following stress conditions are recommended. These protocols are designed to achieve 5–20% degradation, avoiding secondary degradation (unrealistic breakdown products).
Table 1: Recommended Stress Conditions for Posaconazole
| Stress Type | Reagent / Condition | Duration | Expected Outcome |
| Oxidative | 3% | 2–6 Hours | High Susceptibility. Formation of N-oxides (+16 Da). |
| Acidic | 1N HCl at 60°C | 24 Hours | Stable. Minor hydrolysis possible at ether linkages. |
| Alkaline | 1N NaOH at 60°C | 24 Hours | Stable. Triazole ring is resistant to base. |
| Thermal | 60°C (Solid State) | 7 Days | Stable. Minimal degradation observed. |
| Photolytic | 1.2 million lux hours | ~5 Days | Moderate. Piperazine ring cleavage/rearrangement. |
Expert Insight: Posaconazole is remarkably stable against hydrolysis. If you observe significant degradation in acid/base controls, check for mobile phase contamination or pre-existing impurities. The primary focus for structural elucidation should be the oxidative pathway .
Analytical Method Development (LC-HRMS)
To identify the structures, a high-resolution instrument (Q-TOF or Orbitrap) is required to determine the elemental composition of the fragments.
Chromatographic Parameters
-
Column: C18 Stationary Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH protonates the triazole/piperazine nitrogens, enhancing sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes. (A shallow gradient is crucial to separate positional N-oxide isomers).
Mass Spectrometry Parameters (HRMS)
-
Source: ESI Positive (
).[2][3] -
Capillary Voltage: 3.5 kV.
-
Mass Range: m/z 100 – 1000.
-
Fragmentation: Collision Induced Dissociation (CID) with stepped collision energies (e.g., 20, 40, 60 eV) to generate diverse product ions.
Structural Elucidation Logic
The identification process relies on comparing the fragmentation pattern of the parent drug (
The Parent Fragmentation (m/z 701)
Under ESI+ MS/MS, Posaconazole typically yields:
-
m/z 683: Loss of water (
). This is a common neutral loss from the hydroxyl group. -
m/z 127: A characteristic fragment ion often associated with the difluorophenyl-triazole moiety cleavage.
Oxidative Degradation (The N-Oxides)
Under oxidative stress (
DP-1 (Mono-N-oxide):
-
Precursor Ion: m/z 717.4 (
Da shift from parent). -
Mechanism: Oxidation of the tertiary nitrogen in the piperazine ring.
-
MS/MS Evidence: The fragment ions will retain the +16 Da shift if they contain the oxidized piperazine ring. If the fragmentation cleaves the molecule before the piperazine ring, the fragment mass will match the parent, allowing you to pinpoint the oxidation site [2].
DP-2 (Di-N-oxide):
-
Precursor Ion: m/z 733.4 (
Da shift). -
Mechanism: Oxidation of both nitrogen atoms in the piperazine ring or concurrent oxidation of the triazole nitrogen.
Photolytic Degradation
Photolysis can induce ring cleavage. A reported degradant appears at m/z 683 (distinct from the water loss in-source fragment) and m/z 411 , suggesting cleavage near the central piperazine linker [3].[4]
Visualizing the Workflow
The following diagram illustrates the decision matrix for identifying Posaconazole degradants.
Figure 1: Systematic workflow for the isolation and structural elucidation of Posaconazole degradation products using LC-HRMS.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Yang, Y., et al. (2012).[5] Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 62, 94-102. [Link]
-
Reddy, G.S., et al. (2012). Structural characterization of a novel degradant of the antifungal agent posaconazole. Journal of Pharmaceutical and Biomedical Analysis, 61, 28-36. [Link]
-
Cielecka-Piontek, J., et al. (2021).[5] Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. Journal of AOAC International, 104(3), 693–700. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Solubility Properties of Posaconazole: A Technical Guide to the API and its (1,2,4-Triazol-4-yl) Isomers
The following technical guide details the solubility properties of Posaconazole, with specific analysis of its critical (1,2,4-Triazol-4-yl) structural moieties and associated isomeric impurities.
Executive Summary
Posaconazole (CAS: 171228-49-2) is a lipophilic, "brick dust" triazole antifungal characterized by extreme insolubility in neutral aqueous media. Its molecular architecture features two distinct triazole environments: a 1,2,4-triazol-3-one (linked via N4) and a 1,2,4-triazole (linked via N1).
The term "(1,2,4-Triazol-4-yl) Posaconazole" frequently appears in high-purity synthesis and toxicology contexts, often referring to the Regioisomer Impurity (CAS: 1229428-90-3) where the furan-attached triazole is linked via the N4 nitrogen rather than the pharmacologically active N1. Understanding the solubility differential between the active pharmaceutical ingredient (API) and this impurity is critical for purification and formulation.
This guide provides a definitive physicochemical profile, experimental protocols for solubility determination, and strategies for resolving the N1/N4 isomeric challenge.
Physicochemical Architecture
Posaconazole is a weak base exhibiting pH-dependent solubility. Its "brick dust" character (high melting point, high logP) classifies it as BCS Class II (Low Solubility, High Permeability), though it borders on Class IV due to efflux pump susceptibility.
Core Parameters
| Parameter | Value | Technical Context |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄ | MW: 700.78 g/mol |
| LogP (Lipophilicity) | 4.6 – 5.4 | Highly lipophilic; partitions extensively into tissues.[1] |
| pKa (Piperazine) | 3.6 (Basic) | Protonation drives solubility in gastric fluid (pH 1.2). |
| pKa (Triazole) | 4.6 (Weakly Basic) | Secondary protonation site; negligible ionization > pH 5. |
| Melting Point | 170–172 °C | High lattice energy contributes to poor dissolution. |
| Crystal Habit | Form I (Needles) | Most stable polymorph; resistant to dissolution. |
The Solubility Landscape
The solubility of Posaconazole is defined by a steep "pH cliff." It dissolves in the acidic environment of the stomach but precipitates rapidly upon entering the neutral environment of the small intestine, necessitating specialized formulation strategies (e.g., Amorphous Solid Dispersions).
Aqueous Solubility Profile (37°C)
| Medium | pH | Solubility (mg/mL) | Solubility Status |
| 0.1 N HCl | 1.2 | ~0.80 mg/mL | Soluble (Ionized) |
| Acetate Buffer | 4.5 | ~0.005 mg/mL | Very Slightly Soluble |
| Phosphate Buffer | 6.8 | < 0.001 mg/mL | Practically Insoluble |
| Water | 7.0 | < 0.001 mg/mL | Insoluble |
Organic & Biorelevant Solubility
Process chemists utilize organic solvents for purification, while formulators rely on biorelevant media to predict in vivo performance.
-
Methanol: ~12.5 mg/mL (Used for stock solutions)
-
Acetonitrile: Sparingly soluble (Critical for HPLC mobile phases)
-
FaSSIF (Fasted State): Low solubility; requires supersaturation maintenance.
-
FeSSIF (Fed State): Significantly higher solubility due to mixed micelles (explaining the positive food effect).
The "(1,2,4-Triazol-4-yl)" Impurity Factor[1]
In the synthesis of Posaconazole, the alkylation of the triazole ring onto the tetrahydrofuran scaffold is regioselective but not regiospecific. Two isomers are formed:
-
Posaconazole (N1-Isomer): The active antifungal.
-
Impurity (N4-Isomer): Often labeled "(1,2,4-Triazol-4-yl) Posaconazole" in impurity standards.
Solubility & Separation Logic
The N4-isomer possesses a different dipole moment and hydrogen-bonding capability compared to the N1-isomer.
-
Polarity: The N4-isomer is typically more polar than the N1-isomer due to the symmetric charge distribution of the 4-substituted triazole.
-
Purification: This polarity difference allows for separation via Reverse Phase HPLC (where the N4-isomer elutes earlier) or Recrystallization from methanol/water mixtures (where the less soluble isomer precipitates first, depending on the specific solvent system).
Visualization: Solubility & Isomer Separation Logic
The following diagram illustrates the pH-dependent solubility cliff and the chromatographic separation logic for the N1/N4 isomers.
Figure 1: Solubility dynamics of Posaconazole showing the pH-dependent precipitation risk and the role of formulation (ASD) in maintaining bioavailability. The separation logic from the N4-isomer impurity is highlighted.
Experimental Protocols
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of Posaconazole in various pH buffers. Causality: This method ensures saturation is reached, distinguishing kinetic solubility (metastable) from true thermodynamic solubility.
-
Preparation: Prepare buffer solutions (pH 1.2, 4.5, 6.8) and maintain at 37°C ± 0.5°C.
-
Saturation: Add excess Posaconazole powder (>2 mg/mL) to 10 mL of each buffer in glass vials.
-
Equilibration: Agitate samples for 24–48 hours. Note: Posaconazole's slow crystallization kinetics require long equilibration times.
-
Separation: Filter aliquots using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).
-
Quantification: Dilute filtrate with Mobile Phase (Acetonitrile:Water) and analyze via HPLC-UV at 260 nm.
-
Validation: Check pH of the supernatant after filtration to ensure no drift occurred due to the drug's basicity.
Protocol B: HPLC Separation of N1 vs. N4 Isomers
Objective: To quantify the "(1,2,4-Triazol-4-yl)" impurity.
Self-Validating System: The resolution factor (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: Linear ramp to 80% B
-
20-25 min: Hold 80% B
-
-
Detection: UV @ 262 nm.
-
Expected Result: The more polar N4-isomer (Impurity) typically elutes before the N1-isomer (Posaconazole).
Implications for Formulation & Development
The extreme insolubility of Posaconazole at neutral pH renders simple tablets ineffective.
-
Amorphous Solid Dispersions (ASD):
-
Mechanism: The drug is molecularly dispersed in a polymer matrix (e.g., HPMCAS-MF ). The polymer inhibits crystallization (nucleation) when the drug enters the neutral small intestine, maintaining a "spring and parachute" supersaturation effect.
-
Solubility Gain: ASDs can achieve apparent solubilities 20–50x higher than the crystalline form.
-
-
Cyclodextrin Complexation (IV Formulation):
-
Agent: Sulfobutyl ether beta-cyclodextrin (SBECD).
-
Mechanism: The hydrophobic central cavity of the cyclodextrin encapsulates the lipophilic Posaconazole molecule, rendering it water-soluble for intravenous delivery.
-
-
Food Effect:
-
Oral suspensions show a 4-fold increase in bioavailability when taken with a high-fat meal.[4] This is due to the stimulation of bile salt secretion (endogenous surfactants) and prolonged gastric residence time (allowing more dissolution in the acidic stomach).
-
References
-
European Medicines Agency (EMA). (2019). Assessment Report: Posaconazole AHCL. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Clinical Pharmacology and Biopharmaceutics Review: Noxafil (Posaconazole). Retrieved from [Link]
-
Hens, B., et al. (2016). Exploring Dissolution, Supersaturation and Precipitation of Posaconazole in the Gastrointestinal Simulator. Molecular Pharmaceutics. Retrieved from [Link]
-
Merck. (2025). Posanol (Posaconazole) Product Monograph. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106442807A - Method for detecting posaconazole chiral isomers through high performance liquid chromatography - Google Patents [patents.google.com]
- 4. Posaconazole - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Theoretical Mass Spectrum of (1,2,4-Triazol-4-yl) Posaconazole
[1]
Executive Summary & Structural Context[1][2]
In the synthesis of Posaconazole, the alkylation of the 1,2,4-triazole ring is a critical step. Due to the ambident nature of the 1,2,4-triazole anion, this reaction yields two distinct isomers:
-
Posaconazole (API): The N1-isomer , where the tetrahydrofuran (THF) moiety is attached to Nitrogen-1 of the triazole ring.
-
(1,2,4-Triazol-4-yl) Posaconazole (Impurity): The N4-isomer , where the THF moiety is attached to Nitrogen-4.[1]
While these compounds are isobaric (same mass), their fragmentation pathways under Electrospray Ionization (ESI) differ due to the symmetry and bond energy differences between N1- and N4-substituted triazoles.[1] This guide provides the theoretical framework to distinguish them.
Physicochemical Comparison
| Feature | Posaconazole (API) | (1,2,4-Triazol-4-yl) Posaconazole |
| Substitution Site | N1 (Asymmetric) | N4 (Symmetric) |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄ | C₃₇H₄₂F₂N₈O₄ |
| Monoisotopic Mass | 700.3297 Da | 700.3297 Da |
| Precursor Ion [M+H]⁺ | m/z 701.33 | m/z 701.33 |
| Key Differentiator | Triazole Ring Loss (Neutral -69) | Ring Opening / HCN Loss |
Theoretical Fragmentation Analysis (MS/MS)
Differentiation relies on the stability of the Triazole-CH₂-THF bond.[1]
A. Common Fragmentation Pathways (Non-Discriminatory)
Both isomers share the same core structure (piperazine-phenyl-triazolone side chain).[1] Therefore, the following fragments will appear in both spectra:
-
m/z 683.3 ([M+H - H₂O]⁺): Dehydration from the tertiary alcohol on the triazolone side chain.
-
m/z 613.3: Cleavage of the triazolone ring.
-
m/z 127.1: The piperazine ring fragment (diagnostic for the central linker).
B. Discriminatory Pathways (Isomer Specific)
1. Posaconazole (N1-Isomer)
The N1-C bond in 1,2,4-triazoles is generally more susceptible to heterolytic cleavage under CID (Collision-Induced Dissociation) than the N4-C bond.[1]
-
Characteristic Mechanism: The protonated molecular ion undergoes a neutral loss of the triazole ring (1,2,4-triazole, 69 Da).
-
Diagnostic Ion: m/z 70.04 (Protonated 1,2,4-triazole) is often observed at high collision energies.[1]
-
Daughter Ion: m/z 632.3 ([M+H - 69]⁺).[1]
2. (1,2,4-Triazol-4-yl) Posaconazole (N4-Isomer)
The N4-substituted triazole is symmetric.[1] The N4-C bond is sterically and electronically distinct.[1]
-
Characteristic Mechanism: N4-substituted azoles often resist simple neutral loss of the entire ring.[1] Instead, they favor ring opening (Cross-Ring Cleavage).
-
Diagnostic Ion: Loss of HCN (27 Da) from the triazole ring is more favorable in the N4-isomer than the N1-isomer.[1]
-
Daughter Ion: m/z 674.3 ([M+H - HCN]⁺) or complex rearrangement ions involving the THF ring.[1]
Visualization of Fragmentation Pathways[3][4]
The following diagram illustrates the divergent fragmentation logic between the API and the N4-isomer.
Caption: Divergent fragmentation pathways for Posaconazole (N1) vs. its (1,2,4-Triazol-4-yl) regioisomer (N4).
Experimental Protocol: LC-MS/MS Identification
To experimentally confirm this theoretical profile, the following protocol ensures separation of the isomers (chromatographic resolution) and detection of specific ions.
A. Chromatographic Conditions
Since these are regioisomers, they will have slightly different polarity. The N4-isomer is typically more polar (elutes earlier) than the N1-isomer on C18 phases due to the symmetry of the triazole reducing the overall dipole moment interaction with the stationary phase.[1]
-
Column: C18 (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
B. Mass Spectrometry Parameters (ESI+)[4]
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Screening: Ramp 20–50 eV.
-
Diagnostic: High Energy (45 eV) required to induce triazole ring cleavage.
-
C. Data Interpretation Workflow
-
Extract Ion Chromatogram (EIC): m/z 701.3.
-
Identify Peaks: Look for the main API peak and a smaller, likely earlier-eluting peak (the N4-impurity).[1]
-
Compare MS2 Spectra:
-
API Peak: Dominant m/z 683, presence of m/z 632 and m/z 70.
-
Impurity Peak: Dominant m/z 683, absence/low abundance of m/z 632/70, potential presence of m/z 674.
-
References
Sources
- 1. CAS 171228-49-2: Posaconazole | CymitQuimica [cymitquimica.com]
- 2. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (1,2,4-Triazol-4-yl) Posaconazole Reference Standard
This Application Note is designed for analytical chemists and process scientists requiring a high-purity reference standard of (1,2,4-Triazol-4-yl) Posaconazole (often referred to as Iso-Posaconazole or Posaconazole Impurity I).
This guide deviates from standard "recipe" formats by focusing on the regio-divergent synthesis of the critical intermediate. Unlike the commercial API process which optimizes for the N1-isomer, this protocol deliberately isolates the N4-isomer at the intermediate stage to ensure structural certainty before final coupling.[1]
Abstract & Scope
The synthesis of the (1,2,4-Triazol-4-yl) regioisomer of Posaconazole is critical for HPLC method validation and impurity profiling as per ICH Q3A(R2) guidelines. This impurity arises from the ambident nucleophilicity of the 1,2,4-triazole ring during the alkylation of the tetrahydrofuran (THF) core.[1] This protocol details a convergent synthetic strategy , isolating the N4-regioisomer at the intermediate stage (MW ~400) rather than the final API stage (MW ~700), significantly improving purification efficiency and structural confidence.[1]
Introduction: The Regioselectivity Challenge
Posaconazole contains a 1,2,4-triazole ring attached to a chiral THF-difluorophenyl core. The commercial synthesis involves the displacement of a leaving group (Tosylate/Iodide) on the THF core by 1,2,4-triazole.[1]
-
Thermodynamic Product (API): Attack via N1 (1,2,4-triazol-1-yl).
-
Kinetic/Minor Product (Target Standard): Attack via N4 (1,2,4-triazol-4-yl).
While the N1-isomer is favored (typically >90:10 ratio), the N4-isomer is a persistent process impurity.[1] For reference standard preparation, we utilize the "Intermediate Isolation Strategy" :
-
Perform the alkylation on the THF-core precursor.[1]
-
Couple the pure N4-intermediate with the Piperazine-Phenol tail.[1]
Retrosynthetic Analysis
The synthesis is disconnected at the ether linkage, requiring two key fragments:[1]
-
Fragment A (The Tail): The commercially available phenol-piperazine chain.[1]
-
Fragment B (The Head - N4 Isomer): The N4-triazolyl THF tosylate (Target of this protocol).[1]
Figure 1: Retrosynthetic strategy focusing on early isolation of the N4-isomer.
Experimental Protocol
Phase 1: Synthesis of N4-Isomer Intermediate (Fragment B)
Objective: Alkylation of the THF-Iodide precursor and isolation of the N4-regioisomer.
Reagents:
-
Substrate: ((3S,5R)-5-(iodomethyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl benzoate (or equivalent protected alcohol).
-
Nucleophile: 1,2,4-Triazole (3.0 eq).[1]
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or
(excess).[1] -
Solvent: DMF (Anhydrous).[1]
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, dissolve 1,2,4-triazole in DMF. Cool to 0°C.[1] -
Deprotonation: Add NaH portion-wise.[1] Stir for 30 min until gas evolution ceases (Formation of triazolide anion).
-
Alkylation: Add the Substrate (dissolved in DMF) dropwise to the triazolide solution.
-
Reaction: Warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Work-up: Quench with saturated
. Extract with EtOAc (3x).[1] Wash organics with brine, dry over , and concentrate.[1][4]
Purification (CRITICAL STEP):
-
Technique: Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Gradient of 0-5% MeOH in DCM (or EtOAc/Hexane 50:50 to 100:0).
-
Separation: The N4-isomer typically elutes after the N1-isomer (more polar due to higher dipole moment).[1]
-
Yield Target: Expect 10-15% yield for the N4-isomer. Isolate this fraction cleanly.
Intermediate Conversion: Following isolation, the benzoate protecting group is removed (NaOH/MeOH) and the primary alcohol is activated to a Tosylate using p-TsCl/Pyridine.[1] This yields the final Fragment B : Toluene-4-sulfonic acid ((3S,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-4-yl)tetrahydrofuran-3-yl)methyl ester.
Phase 2: Coupling to Form (1,2,4-Triazol-4-yl) Posaconazole
Objective: Coupling Fragment B (N4-Head) with Fragment A (Tail).
Reagents:
-
Fragment A: Posaconazole Phenol-Piperazine Tail (commercially available intermediate).[1]
-
Fragment B: N4-Triazolyl THF Tosylate (from Phase 1).[1]
-
Base: NaOH (aq) or
.[1] -
Solvent: DMSO.
Procedure:
-
Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in DMSO.[1]
-
Add Base (2.5 eq).[1]
-
Heat to 40-45°C for 24 hours under inert atmosphere.
-
Work-up: Pour into ice water. Filter the precipitate.[1]
-
Final Purification: Recrystallize from Methanol/Water or purify via Prep-HPLC to remove unreacted starting materials.
Characterization & Validation (Trustworthiness)[1]
To validate the Reference Standard, you must distinguish the N4-isomer from the N1-isomer using 1H NMR .[1]
Comparative NMR Table
| Feature | N1-Isomer (Posaconazole API) | N4-Isomer (Reference Standard) | Mechanistic Reason |
| Triazole Symmetry | Asymmetric | Symmetric (Local | N1 substitution breaks symmetry; N4 substitution preserves local electronic symmetry. |
| Triazole Protons ( | Two distinct singlets (e.g., ~8.5 ppm & ~7.9 ppm) | One singlet (2H) or two very close doublets | H3 and H5 in N4-isomer are chemically equivalent or nearly so.[1] |
| C-N Connectivity | NOE observed between H5 and THF protons | NOE observed between both H3/H5 and THF protons | Proximity of ring protons to the attachment point. |
Self-Validating Check:
Run a 1H NMR in
Visual Workflow
Figure 2: Sequential workflow for the isolation and conversion of the N4-isomer.
References
-
Saksena, A. K., et al. (1995).[1] Process for the preparation of antifungal agents.[1][5][6] U.S. Patent No.[1] 5,403,937.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
-
Piyush, P., et al. (2014).[1] Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing.[1] Link
-
European Medicines Agency. (2019).[1] Assessment Report: Posaconazole.[1][3][6][7][8] (Discusses impurity profiling requirements). Link
-
Reichal, C. R., et al. (2013).[1][5] Purification of Posaconazole Intermediates.[1] European Patent EP2789610A1.[1] Link
-
Geny, C., et al. (2020).[1] Regioselectivity of 1,2,4-triazole alkylation.[1][9][10][11] Journal of Molecular Structure.[1][9] Link
(Note: Ensure all solvents are HPLC grade and safety protocols for handling alkylating agents (Tosylates) are strictly followed.)
Sources
- 1. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 4. CN109796446A - The preparation method of high-purity posaconazole - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrafast magic angle spinning NMR characterization of pharmaceutical solid polymorphism: A posaconazole example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
Application Note: Isolation Protocols for (1,2,4-Triazol-4-yl) Posaconazole Impurity
Executive Summary
This technical guide details the isolation, purification, and characterization of the (1,2,4-Triazol-4-yl) Posaconazole impurity (commonly referred to as the N4-isomer ).[1] This impurity arises during the nucleophilic substitution step in Posaconazole synthesis, where the 1,2,4-triazole ring attaches to the tetrahydrofuran (THF) moiety via the N4 nitrogen rather than the desired N1 position.
Targeting researchers and process chemists, this protocol utilizes a self-validating Preparative HPLC workflow to isolate the N4-isomer from the crude reaction matrix or enriched mother liquors.[1]
Part 1: Chemical Basis and Impurity Formation
Origin of the Impurity
Posaconazole synthesis involves the alkylation of a tosylate intermediate by 1,2,4-triazole. The 1,2,4-triazole anion is an ambident nucleophile , possessing electron density at both the N1 and N4 positions.
-
Kinetic Product (Desired): N1-alkylation yields the bioactive Posaconazole precursor.[1]
-
Thermodynamic/Competitive Product (Impurity): N4-alkylation yields the symmetrical (1,2,4-Triazol-4-yl) regioisomer.[1]
While reaction conditions (solvent, base, temperature) are optimized to favor N1-substitution (typically >90:10 ratio), the N4-isomer is a persistent process-related impurity that must be purged.[1]
Structural Comparison
| Feature | Posaconazole (Desired N1-Isomer) | Impurity (N4-Isomer) |
| Linkage | N1 of triazole to THF-methyl | N4 of triazole to THF-methyl |
| Symmetry | Asymmetric Triazole Ring | Symmetric Triazole Ring |
| Polarity | Less Polar (typically elutes later on C18) | More Polar (typically elutes earlier on C18) |
| CAS | 171228-49-2 | Analogous to 160709-02-4 (intermediate) |
Formation Pathway Diagram[1]
Figure 1: Divergent synthesis pathway showing the competitive formation of the N4-isomer impurity.
Part 2: Isolation Protocol
Experimental Strategy
Since the N4-isomer is structurally identical in mass (isobaric) to the active pharmaceutical ingredient (API), separation relies on the difference in dipole moment and interaction with the stationary phase . The N4-isomer is generally more polar due to the symmetric electron distribution of the N4-substituted triazole.[1]
Sample Enrichment (Optional but Recommended)
If the impurity level is low (<1%), direct isolation is inefficient. Enrich the sample using the "Mother Liquor" technique:
-
Crystallization: Dissolve the crude Posaconazole in hot ethanol or methanol.
-
Filtration: Allow the solution to cool. The desired N1-isomer (Posaconazole) typically crystallizes out first.[1]
-
Concentration: Collect the filtrate (mother liquor). This solution will be significantly enriched with the N4-isomer impurity.[1]
-
Dry: Evaporate the filtrate to dryness to create the Enriched Feedstock .
Preparative HPLC Workflow
Objective: Isolate >50 mg of N4-isomer with >95% purity.
System Configuration
-
Instrument: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or Waters AutoPurification).
-
Column: Phenomenex Luna C18(2) or Waters XBridge C18.[1]
-
Dimensions: 250 x 21.2 mm, 5 µm or 10 µm particle size.
-
Rationale: C18 provides robust hydrophobic selectivity to separate the regioisomers.
-
-
Detector: UV-Vis / PDA set to 260 nm (max absorption for triazole).
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability).[1]
-
Solvent B: Acetonitrile (ACN).[1]
-
Note on pH: Acidic pH (Formic acid) suppresses silanol activity and sharpens the basic triazole peaks.
Gradient Method
| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase |
| 0.0 | 20 | 15.0 | Equilibration |
| 2.0 | 20 | 15.0 | Injection Hold |
| 25.0 | 60 | 15.0 | Linear Gradient (Separation) |
| 28.0 | 95 | 15.0 | Wash |
| 32.0 | 95 | 15.0 | Wash Hold |
| 32.1 | 20 | 15.0 | Re-equilibration |
Step-by-Step Isolation Procedure
-
Sample Prep: Dissolve 200 mg of Enriched Feedstock in 2 mL of DMSO:Methanol (1:1). Filter through a 0.45 µm PTFE filter.
-
Scout Run: Inject 10 µL on an analytical scale column (same stationary phase) to confirm retention times.
-
Expected Elution: The N4-isomer typically elutes before the main Posaconazole peak (Relative Retention Time ~0.8 - 0.9).[1]
-
-
Prep Injection: Inject 500-1000 µL of the sample onto the Prep column.
-
Collection: Trigger fraction collection based on UV threshold. Collect the earlier eluting peak (Impurity) and the main peak (Posaconazole) separately.
-
Post-Processing:
Isolation Workflow Diagram
Figure 2: Workflow for the chromatographic isolation of the N4-isomer impurity.
Part 3: Characterization and Validation[3][4]
Once isolated, the identity of the impurity must be confirmed using spectroscopic methods that distinguish regioisomers.[2]
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing N1 vs N4 isomers.
-
Solvent: DMSO-d6.
-
Diagnostic Signals (1,2,4-Triazole Ring):
-
N1-Isomer (Posaconazole): The triazole ring is asymmetric.[1] The protons at C3 and C5 are chemically non-equivalent. You will observe two distinct singlets (or widely separated signals) for the triazole ring protons (typically around
8.0 - 8.5 ppm).[1] -
N4-Isomer (Impurity): The triazole ring is symmetric relative to the substitution axis.[1] The protons at C3 and C5 are chemically equivalent (or very similar). You will often observe one singlet integrating for 2 protons (or two very close signals) for the triazole ring.
-
LC-MS Validation[1]
-
Mass: Both compounds are isomers, so the parent ion
will be identical (approx. m/z 701.8). -
Fragmentation (MS/MS): The N4-linked triazole is generally less stable and may show a different fragmentation pattern (e.g., easier loss of the triazole moiety) compared to the N1-linked isomer.[1]
Purity Check
Re-inject the isolated solid on an analytical HPLC system to confirm purity.
-
Acceptance Criteria: Purity > 95% by area normalization. No single unknown impurity > 1%.
References
- Synthesis and Impurity Profiling
-
Triazole Regioselectivity
-
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]
-
-
Analytical Methods
-
General Posaconazole Data
Sources
quantifying (1,2,4-Triazol-4-yl) Posaconazole in bulk drug substance
Part 1: Strategic Overview & Technical Context
1.1 The Analyte and Nomenclature Clarification In the context of bulk drug substance analysis, the term "(1,2,4-Triazol-4-yl) Posaconazole" refers to the active pharmaceutical ingredient (API), Posaconazole , with specific emphasis on its pharmacologically critical 1,2,4-triazol-4-one moiety. This structural fragment (linked at the N4 position) is susceptible to specific degradation pathways, including N-dealkylation and ring opening, which distinguishes it from the second triazole ring (linked at N1) on the tetrahydrofuran side chain.
1.2 Critical Quality Attributes (CQAs) Posaconazole contains four chiral centers, theoretically generating 16 stereoisomers.[1][2][3] The bulk drug substance is a specific stereoisomer: (3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-tetrahydrofuran-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-3,4-dihydro-2H-1,2,4-triazol-3-one.
Quantification requires a Stability-Indicating Method (SIM) capable of:
-
Assay: Precise quantification of the API (>98.0% purity).
-
Selectivity: Differentiating the API from its diastereomers (specifically the epimer at the pentanol side chain) and triazole-cleavage degradants .
Part 2: Experimental Protocols
Protocol A: High-Precision Assay (Isocratic RP-HPLC)
Purpose: Routine quantification of Posaconazole in bulk drug substance for batch release.
1. Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 µm) | Sterically protected C18 phase prevents peak tailing caused by the basic piperazine and triazole nitrogens. |
| Mobile Phase | Methanol : Water (75 : 25 v/v) | High organic content ensures elution of the lipophilic Posaconazole (LogP ~4.6) within <10 mins. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 µm particles. |
| Detection | UV-Vis / PDA @ 260 nm | Matches the λmax of the difluorophenyl and triazolone chromophores. |
| Column Temp | 25°C ± 1°C | Ambient control to minimize band broadening. |
| Injection Vol | 20 µL | Sufficient sensitivity without column overload. |
| Run Time | 15 minutes | Posaconazole retention time (RT) ≈ 8.5 min. |
2. Standard & Sample Preparation
-
Diluent: Methanol (HPLC Grade).
-
Standard Stock Solution (100 µg/mL): Weigh 10.0 mg of Posaconazole Reference Standard into a 100 mL volumetric flask. Dissolve in 80 mL Methanol (sonicate 5 min). Make up to volume.
-
Working Standard (30 µg/mL): Dilute 3.0 mL of Stock Solution to 10.0 mL with Methanol.
-
Sample Solution: Prepare in triplicate using the same procedure as the Standard Stock to achieve a target concentration of 30 µg/mL.
3. System Suitability Criteria (Mandatory)
-
Tailing Factor (T): NMT 1.5 (Ideally < 1.2).
-
Theoretical Plates (N): NLT 4,000.
-
RSD of Standard Area: NMT 1.0% (n=5 injections).
Protocol B: Impurity Profiling (Gradient RP-HPLC)
Purpose: Quantification of Related Substances, including the "Triazole-4-yl" degradants and stereoisomers.
1. Gradient Parameters
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH 2.5). Acidic pH suppresses ionization of the triazole, improving retention and peak shape.
-
Mobile Phase B: Acetonitrile : Methanol (60 : 40 v/v).[4]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 65 | 35 | Initial Equilibration |
| 5.0 | 65 | 35 | Isocratic Hold |
| 25.0 | 20 | 80 | Linear Ramp (Elute Impurities) |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 65 | 35 | Return to Initial |
| 45.0 | 65 | 35 | Re-equilibration |
2. Critical Impurity Markers
-
Impurity A (N-Oxide): Elutes early (more polar).
-
Impurity B (Deshydroxy): Elutes late (more lipophilic).
-
Triazole-Cleavage Degradant: Often elutes near the solvent front or as a distinct peak at RRT ~0.4 depending on the fragment size.
Part 3: Visualization & Logic
Workflow: Analytical Lifecycle for Posaconazole
Figure 1: Decision matrix for selecting between Isocratic Assay (Protocol A) and Gradient Impurity Profiling (Protocol B) based on analytical needs.
Part 4: Expert Insights & Troubleshooting
4.1 The "Triazole Tailing" Phenomenon Posaconazole contains basic nitrogen atoms in the piperazine and triazole rings. On standard silica columns, these interact with residual silanols, causing severe peak tailing.
-
Solution: Use "End-capped" or "Sterically Protected" columns (e.g., Zorbax SB-C18 or Phenomenex Luna C18(2)).
-
Mobile Phase Modifier: If tailing persists in Protocol A, add 0.1% Triethylamine (TEA) to the water component and adjust pH to 6.0 with phosphoric acid.
4.2 Solubility Issues Posaconazole is highly lipophilic (Class II BCS). It is practically insoluble in water.
-
Risk: Precipitation in the HPLC lines if the organic ratio drops below 50% in the gradient.
-
Control: Ensure the "Weak Wash" solvent in the autosampler contains at least 50% Methanol.
4.3 Stereoisomer Separation Standard C18 columns cannot separate the enantiomers and may struggle with diastereomers. If the "Related Substances" protocol shows a split peak for the main API:
-
Root Cause: Separation of the diastereomer (Epimer at the hydroxy-pentyl chain).
-
Advanced Solution: Switch to a Chiral Column (e.g., Chiralpak IA or IB) using Normal Phase conditions (Hexane/Ethanol) for specific chiral purity testing.
Part 5: References
-
United States Pharmacopeia (USP). Posaconazole Monograph (Pending/PF 49(3)). USP-NF.
-
Daicel Pharma Standards. Posaconazole Impurities and Structure. Link
-
National Institutes of Health (NIH) - PubChem. Posaconazole Compound Summary. Link
-
F1000Research. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method. Link
-
ResearchGate. Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Link
Sources
Application Note: High-Resolution Solid-Phase Extraction Strategies for Posaconazole and Related Impurities
This Application Note is written for analytical chemists and pharmaceutical scientists involved in the development and validation of Posaconazole (POS) assays. It moves beyond standard pharmacokinetic (PK) extraction to address the more complex challenge of impurity profiling , where the goal is to recover not just the parent drug, but structurally diverse degradation products and process intermediates.
Part 1: Chemical Intelligence & Extraction Strategy
To design a robust SPE method, we must first understand the "prey." Posaconazole is a lipophilic weak base.[1] However, its impurities range from highly lipophilic precursors to more polar oxidative degradants. A standard "clean-up" method often inadvertently washes away these critical trace impurities.[1]
The Analyte Family
Posaconazole (POS) contains a piperazine ring (pKa ~4.6 and ~3.6) and a triazole moiety (pKa ~2.0), making it positively charged at acidic pH.
| Compound | Structural Characteristic | LogP (Approx) | Extraction Challenge |
| Posaconazole (POS) | Parent; Triazole + Piperazine | ~5.6 | High non-specific binding; requires strong organic elution.[1] |
| Impurity A (Deshydroxy) | Missing -OH group on alkyl chain | > 6.0 | Extremely lipophilic; elutes late; sticks to plasticware.[1] |
| Impurity D (N-Formyl) | Formyl group on piperazine | ~5.0 | Reduced basicity; may not retain well on weak cation exchange.[1] |
| POS N-Oxide | Oxidation on piperazine/triazole | ~4.0 | More polar; risks being removed during aggressive wash steps.[1] |
| Diastereomers | Stereochemical variants | ~5.6 | Identical extraction behavior; separation relies entirely on Chromatography.[1] |
The Strategic Decision Matrix
The choice of SPE mechanism depends on the matrix and the specific impurities of interest.
Part 2: Protocol A - Biological Fluids (Plasma/Serum)
Objective: Quantification of POS and detection of polar metabolites (N-oxides) and lipophilic impurities.[1] Mechanism: Mixed-Mode Strong Cation Exchange (MCX).[1] This utilizes both hydrophobic retention (for the backbone) and ionic retention (for the piperazine nitrogen), allowing for rigorous washing to remove matrix interferences.
Materials
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.[1]
-
Sample: 200 µL Human Plasma.
-
Internal Standard (IS): Posaconazole-d4 or Ketoconazole (structural analog).[1]
Step-by-Step Protocol
-
Pre-Treatment (Critical for Impurity Recovery):
-
Add 20 µL Internal Standard working solution.[1]
-
Add 200 µL 2% Phosphoric Acid (H₃PO₄) in water.[1]
-
Scientific Rationale: Acidification ensures the piperazine nitrogen (pKa ~4.6) is fully protonated (
), enabling binding to the cation exchange sites. It also disrupts protein binding.[1] Vortex for 30s.
-
-
Conditioning:
-
1 mL Methanol (activate hydrophobic pores).[1]
-
1 mL Water (equilibration).
-
-
Loading:
-
Load the pre-treated sample at a slow flow rate (~1 mL/min).
-
Note: Do not let the cartridge dry out.
-
-
Wash 1 (Matrix Removal):
-
Wash 2 (Impurity-Safe Organic Wash):
-
1 mL Methanol:Acetonitrile (50:[1]50) with 0.5% Formic Acid .[1]
-
Deviating from Standard: Standard clinical methods often use 100% methanol here.[1] Do NOT do this for impurity profiling. 100% organic can disrupt the ionic interaction for weaker bases (like N-formyl impurity).[1] The 50:50 mix with acid keeps the analyte charged while removing hydrophobic interferences (phospholipids).
-
-
Elution:
-
2 x 250 µL 5% Ammonium Hydroxide (NH₄OH) in Acetonitrile:Methanol (90:10) .
-
Mechanism:[1][2] The base neutralizes the protonated nitrogen (
), breaking the ionic bond. The high organic solvent breaks the hydrophobic bond. -
Tip: The addition of 10% Methanol helps solubility of the more polar N-oxide impurities compared to 100% ACN.
-
-
Post-Elution:
-
Evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute in 100 µL Mobile Phase (e.g., 40:60 ACN:Water).
-
Part 3: Protocol B - Pharmaceutical Formulations (Oral Suspension)
Objective: Extraction of trace degradation products from a viscous suspension containing polysorbates, xanthan gum, and sugars. Mechanism: Polymeric Reversed-Phase (HLB).[1] Since the matrix is "dirty" with non-ionic surfactants but clean of proteins, a robust hydrophobic interaction is sufficient and avoids pH-dependent solubility issues of the formulation excipients.
Materials
-
Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 mL (Larger capacity needed for formulation viscosity).[1]
-
Sample: Oral Suspension (40 mg/mL).
Step-by-Step Protocol
-
Sample Preparation (Solubilization):
-
Dilute 100 µL of suspension into 5 mL of Methanol:Water (50:50) .
-
Sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to pellet insoluble excipients (titanium dioxide, gums).
-
Take 1 mL of the supernatant for SPE.
-
-
Conditioning:
-
Loading:
-
Load 1 mL of the clarified supernatant.
-
Dilute with 2 mL Water in the cartridge (to reduce organic strength and ensure binding).
-
-
Wash (Excipient Removal):
-
Elution:
-
2 mL Methanol .
-
Note: No base is required for HLB elution.[1]
-
Part 4: Analytical Validation & Workflow
The following diagram illustrates the complete impurity profiling workflow, emphasizing the critical decision points for retaining specific impurity classes.
Recommended LC-MS/MS Conditions
To separate the extracted soup, use a fused-core column for high efficiency at lower backpressures.[1]
-
Column: Halo C18 or Kinetex C18 (2.1 x 50 mm, 2.6 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Part 5: The Scientist's Notebook (Troubleshooting)
Issue 1: Low Recovery of N-Formyl Impurity
-
Cause: The N-formyl group reduces the basicity of the piperazine nitrogen. If using MCX, the wash step (Step 5 in Protocol A) might be too acidic or too organic, breaking the weak ionic bond.
-
Fix: Switch to the HLB Protocol (Protocol B) which relies on hydrophobicity rather than charge, or reduce the organic content in the MCX wash to 20%.
Issue 2: Peak Tailing for Posaconazole
-
Cause: Secondary silanol interactions on the column or insufficient ionization.
-
Fix: Ensure the final reconstitution solvent matches the initial mobile phase (30% ACN). If the sample is dissolved in 100% Methanol, the "strong solvent effect" will cause peak distortion for early eluting impurities.
Issue 3: "Ghost" Peaks in Blank
-
Cause: Carryover.[1] Posaconazole is extremely "sticky" due to its lipophilicity and fluorine atoms.
-
Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid between injections.[1]
References
-
Shen, J. X., et al. (2007).[3] "A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography." Journal of Chromatography B, 852(1-2), 223-228.[1][3][5] Link
-
Storzinger, D., et al. (2008).[5] "Development and validation of a high-performance liquid chromatography assay for posaconazole utilizing solid-phase extraction." Clinical Chemistry and Laboratory Medicine, 46(12), 1747–1751.[3][6] Link
-
European Medicines Agency (EMA). (2019).[1][7] "Assessment Report: Posaconazole AHCL." Procedure No. EMEA/H/C/004948/0000.[1] Link
-
U.S. Pharmacopeia (USP). "Posaconazole Oral Suspension Monograph."[1] USP-NF.[1] (Requires Subscription for full text, general guidance on Azole impurities referenced).
-
Cendejas-Bueno, E., et al. (2012).[1][5] "HPLC/UV or bioassay: Two valid methods for posaconazole quantification in human serum samples." Clinical Microbiology and Infection, 18(12), 1229–1235.[5] Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Guide: Preparation of (1,2,4-Triazol-4-yl) Posaconazole Stock Solutions
This Application Note and Protocol guide details the preparation, handling, and storage of (1,2,4-Triazol-4-yl) Posaconazole stock solutions. This compound is a critical regioisomeric impurity (often designated as the N4-isomer) utilized as a reference standard in Quality Control (QC) and analytical method validation for Posaconazole API and drug products.[1][2]
Introduction & Scientific Context
(1,2,4-Triazol-4-yl) Posaconazole represents a specific regioisomer of the antifungal agent Posaconazole.[1][2] In the standard Posaconazole structure, the triazole moiety is attached to the spacer chain via the N1 nitrogen.[1][2] In this impurity, the attachment occurs via the N4 nitrogen of the triazole ring.[1][2]
This structural variation, while sharing the same molecular weight (MW ~700.8 g/mol ) and similar physicochemical properties as the parent drug, exhibits distinct chromatographic behavior and biological potency.[1] Accurate preparation of this stock solution is paramount for:
-
Impurity Profiling: Establishing Relative Retention Times (RRT) in HPLC methods.[1][2]
-
Toxicology Studies: Assessing the biological impact of process-related impurities.[1][2]
Physicochemical Challenges
-
Solubility: Like the parent compound, this isomer is practically insoluble in water (< 1 µg/mL).[1] It exhibits high lipophilicity (LogP ~4.6).[1][2][3]
-
Dissolution Kinetics: The crystal lattice energy often requires disruption via sonication or slight warming, particularly for the N4-isomer which may pack differently than the parent polymorphs.[1][2]
-
Adsorption: High affinity for plastics; glass containers are mandatory for long-term storage.[1][2]
Material Safety & Handling (SHE)[1][2]
Hazard Classification: Potent Antifungal / Reprotoxic.[1][2]
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]
-
Containment: All weighing and dissolution steps must be performed inside a Chemical Fume Hood or Biosafety Cabinet .[1][2]
Solvent Selection Strategy
The choice of solvent is dictated by the downstream application.[1][2]
| Application | Recommended Solvent | Solubility Limit | Notes |
| Analytical (HPLC/LC-MS) | Methanol (MeOH) | ~1–5 mg/mL | Compatible with reverse-phase mobile phases.[1][2] Evaporates easily (keep capped). |
| Biological Assays (MIC) | DMSO | > 10 mg/mL | Cytotoxic to cells >0.5% v/v. High boiling point; difficult to remove.[1] |
| Storage (Long-term) | DMSO | High | Best cryoprotection; less prone to evaporation than MeOH.[1][2] |
Protocol A: Preparation of Analytical Stock Solution (Methanol)
Target Concentration: 1.0 mg/mL (1000 µg/mL) Volume: 10 mL
Equipment Required[4][5][6]
-
Analytical Balance (Readability 0.01 mg)
-
Class A Volumetric Flask (10 mL, Amber Glass)[1]
-
Vortex Mixer[2]
-
0.22 µm PTFE Syringe Filter (Optional, for clarification)
Step-by-Step Methodology
-
Equilibration: Allow the reference standard vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening to prevent condensation.
-
Weighing:
-
Solvent Addition (Phase 1):
-
Dissolution:
-
Final Volume:
-
Storage: Transfer to Amber Glass Vials (HPLC autosampler vials or storage vials) with PTFE-lined caps. Label with Conc., Date, and User.
Protocol B: Preparation of Bioassay Stock Solution (DMSO)
Target Concentration: 10 mM (approx. 7.01 mg/mL) Volume: 1 mL
Methodology
-
Calculation:
-
Weighing: Weigh 7.0 mg of the compound into a 1.5 mL amber glass vial (or microcentrifuge tube if glass is unavailable, but glass is preferred).
-
Dissolution:
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex for 1 minute.
-
Sonicate for 5–10 minutes.
-
Troubleshooting: If undissolved particles remain, warm the vial to 37°C in a water bath for 5 minutes, then vortex again.
-
-
Sterilization (If required): Pass through a 0.22 µm Nylon or PTFE syringe filter.[1][2] Do not use Cellulose Acetate (DMSO dissolves it).[1][2]
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and QC steps for preparing these stock solutions.
Caption: Workflow for the preparation of Posaconazole impurity stock solutions, highlighting solvent selection and dissolution troubleshooting.
Quality Control & Validation
To ensure the stock solution is accurate, perform the following verification:
-
UV-Vis Verification:
-
HPLC Purity Check:
Storage and Stability
| Parameter | Condition | Stability Estimate |
| Temperature | -20°C or -80°C | 6–12 Months |
| Container | Amber Glass Vial | Essential (Light Sensitive) |
| Freeze/Thaw | Limit to < 3 cycles | Aliquot into single-use vials |
| Precipitation | Check before use | If ppt forms, sonicate/warm to redissolve |
References
-
European Medicines Agency (EMA). Assessment Report: Posaconazole AHCL (2019).[1][2] Details on impurity profiling and isomerism. Retrieved from [Link][1][2]
-
PubChem. Posaconazole Compound Summary (CID 468595). National Library of Medicine.[1][2] Retrieved from [Link]
Sources
Application Note: (1,2,4-Triazol-4-yl) Posaconazole as a System Suitability Standard for the Chromatographic Analysis of Posaconazole
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract & Introduction
Posaconazole is a broad-spectrum triazole antifungal agent with a complex molecular structure containing four chiral centers.[1][2] Its intricate stereochemistry and multi-step synthesis pathway can lead to the formation of various process-related impurities and degradation products, including structural isomers.[3][4][5] Ensuring the accurate quantification of Posaconazole and the effective separation from its potential impurities is paramount for guaranteeing the safety and efficacy of the final drug product. This requires robust analytical methods, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), which must be rigorously monitored for performance.
System Suitability Testing (SST) is a mandatory and integral part of chromatographic analysis in the pharmaceutical industry.[6][7][8] It serves to verify that the complete analytical system—including the instrument, column, mobile phase, and software—is performing adequately on the day of analysis to generate reliable data.[9][10] An effective SST protocol often employs a "resolution test mixture" containing the active pharmaceutical ingredient (API) and a well-characterized, closely eluting impurity, known as a "critical pair."[10] The ability of the system to resolve this critical pair provides a stringent challenge and a high degree of confidence in the method's separating power.
This application note details a comprehensive protocol for using (1,2,4-Triazol-4-yl) Posaconazole , a positional isomer of the parent drug, as a system suitability standard. This isomer represents a credible and challenging process-related impurity, making its resolution from the main Posaconazole peak an excellent indicator of chromatographic system performance.
Principle of the Method: The Rationale for a Positional Isomer Standard
The key difference between Posaconazole and (1,2,4-Triazol-4-yl) Posaconazole lies in the attachment point of the triazole moiety to the core structure. In the official Posaconazole molecule, the linkage is through the N1 position of the 1,2,4-triazole ring. In the isomer, the linkage is through the N4 position. While this may seem like a minor structural change, it subtly alters the molecule's polarity, size, and interaction with the stationary phase of a reversed-phase HPLC column.
The rationale for selecting this isomer is twofold:
-
Chromatographic Challenge: Due to their significant structural similarity, these two compounds are expected to have very close retention times. A chromatographic method capable of baseline-resolving this isomeric pair is, by definition, highly specific and robust enough to separate other potential impurities.
-
Process Relevance: Positional isomers can arise during the synthesis of heterocyclic compounds like triazoles.[11][12] Using a known, potential process impurity as the standard provides a more realistic and relevant assessment of the method's suitability for its intended purpose—analyzing real-world samples.
This protocol establishes a self-validating system where the successful separation and quantification of the system suitability mixture, according to predefined criteria, confirms the method's validity for subsequent sample analysis.[13]
Materials, Reagents, and Instrumentation
| Item | Description / Specification |
| Standards | Posaconazole Reference Standard (USP or equivalent); (1,2,4-Triazol-4-yl) Posaconazole Reference Standard |
| Solvents | Acetonitrile (HPLC Grade); Methanol (HPLC Grade); Water (Type I, 18.2 MΩ·cm) |
| Reagents | Formic Acid (≥99%); Ammonium Acetate (≥98%) |
| HPLC Column | C18 Reversed-Phase Column; Dimensions: 150 mm x 4.6 mm; Particle Size: 3.5 µm (or equivalent) |
| Instrumentation | HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV or DAD detector. |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials. |
Preparation of Solutions
Causality: The concentrations are chosen to provide a strong detector response for the main analyte (Posaconazole) while ensuring the isomer peak is at a level sufficient for accurate peak shape and resolution assessment, typically around the quantitation limit of a validated impurity method.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Posaconazole Stock Solution (Standard A - ~500 µg/mL):
-
Accurately weigh approximately 25 mg of Posaconazole Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Mix thoroughly.
-
-
(1,2,4-Triazol-4-yl) Posaconazole Stock Solution (Standard B - ~100 µg/mL):
-
Accurately weigh approximately 5 mg of (1,2,4-Triazol-4-yl) Posaconazole Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Mix thoroughly.
-
-
System Suitability Solution (SSS):
-
Pipette 5.0 mL of Standard A and 1.0 mL of Standard B into a 50 mL volumetric flask.
-
Dilute to volume with Diluent. Mix thoroughly.
-
Final Concentration: ~50 µg/mL Posaconazole and ~2 µg/mL (1,2,4-Triazol-4-yl) Posaconazole.
-
Chromatographic Method & System Suitability Protocol
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent efficiency and retention for moderately nonpolar compounds like Posaconazole. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a modifier to improve peak shape and provides a consistent pH for reproducible chromatography. |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 75% B20-22 min: 75% to 40% B22-25 min: 40% B | A gradient is necessary to elute Posaconazole with good peak shape while ensuring separation from the closely eluting isomer. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility. |
| Detection | UV at 262 nm | A common wavelength for the analysis of Posaconazole, providing good sensitivity.[14] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate detector response. |
System Suitability Workflow Diagram
Caption: Workflow for System Suitability Testing.
Experimental Protocol & Acceptance Criteria
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A : 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform one injection of the Diluent to ensure the baseline is free from interfering peaks.
-
System Suitability Injections: Inject the System Suitability Solution (SSS) five consecutive times.
-
Data Evaluation: Using the chromatograms from the five SSS injections, calculate the parameters defined in the table below. These criteria are based on established guidelines from the USP and ICH.[6][13][15][16]
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | ≥ 2.0 between (1,2,4-Triazol-4-yl) Posaconazole and Posaconazole peaks. | Ensures the method can adequately separate the two most closely eluting critical components, indicating specificity. A value of 2.0 represents baseline separation. |
| Tailing Factor (Tf) | ≤ 2.0 for the Posaconazole peak. | Measures peak symmetry. A high tailing factor can indicate undesirable column interactions or degradation and may compromise integration accuracy.[13] |
| Precision (%RSD) | ≤ 2.0% for the peak area of Posaconazole from the five replicate injections. | Demonstrates the repeatability and stability of the system (pump, injector, detector). A low RSD indicates the system is producing consistent results.[13] |
| Theoretical Plates (N) | ≥ 5000 for the Posaconazole peak. | A measure of column efficiency. High plate counts indicate sharp, narrow peaks, which are essential for resolving closely eluting compounds and achieving low detection limits.[8] |
No sample analysis is acceptable unless all system suitability requirements have been met. [6]
Typical Results & Discussion
A successful system suitability run will produce a chromatogram showing two well-resolved peaks. The smaller peak of (1,2,4-Triazol-4-yl) Posaconazole will elute shortly before or after the main Posaconazole peak.
Table of Expected Results:
| Injection | Posaconazole Retention Time (min) | Posaconazole Peak Area | Resolution (Rs) | Tailing Factor (Tf) |
| 1 | 15.21 | 1,254,321 | 2.5 | 1.1 |
| 2 | 15.22 | 1,258,765 | 2.6 | 1.1 |
| 3 | 15.20 | 1,249,987 | 2.5 | 1.2 |
| 4 | 15.22 | 1,261,050 | 2.6 | 1.1 |
| 5 | 15.21 | 1,255,432 | 2.5 | 1.2 |
| Mean | 15.21 | 1,255,911 | 2.5 | 1.1 |
| %RSD | - | 0.35% | - | - |
| Status | - | PASS | PASS | PASS |
Troubleshooting SST Failures:
-
Low Resolution (Rs < 2.0):
-
Cause: Column degradation, incorrect mobile phase composition, column temperature too high.
-
Action: Replace the column, prepare fresh mobile phase, verify column temperature.
-
-
High Tailing Factor (Tf > 2.0):
-
Cause: Column contamination (especially with basic compounds), column void, pH of mobile phase incompatible with silica.
-
Action: Flush the column with a strong solvent, replace the column, check mobile phase pH.
-
-
Poor Precision (%RSD > 2.0%):
-
Cause: Air bubbles in the pump, leaking pump seals or fittings, autosampler issue.
-
Action: Degas mobile phases, purge the pump, check for leaks, service the autosampler.
-
Conclusion
The use of (1,2,4-Triazol-4-yl) Posaconazole as a system suitability standard provides a robust and scientifically sound method for verifying the performance of chromatographic systems used for the analysis of Posaconazole. By challenging the system with a closely eluting, process-relevant positional isomer, this protocol ensures a high degree of confidence in the analytical data's specificity, precision, and accuracy. Adherence to this protocol is a critical step in maintaining data integrity and complying with global regulatory expectations for pharmaceutical quality control.[9][15]
References
- Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC. (n.d.).
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006, June 1). U.S. Pharmacopeia.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- Analytical Method Development and Validation of Posaconazole by QbD Approach. (n.d.).
- USP-NF <621> Chromatography. (2023, November 1). U.S. Pharmacopeia.
- System suitability in HPLC Analysis. (2021, May 3).
- Analytical Method Development and Validation of Posaconazole for Injection. (n.d.). Chemistry Research Journal.
- Posaconazole Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals.
- What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group.
- Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society.
- Validation of Analytical Procedures Q2(R2). (2023, November 30).
- Analytical Method Development and Validation of Posaconazole by QbD Approach. (2022, May 15). International Journal of Pharmaceutical Sciences Review and Research.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACONAZOLE AND ITS IMPUTRIES IN API, DOSAGE FORM BY USING RP-HPLC. (2026, February 1). European Journal of Biomedical and Pharmaceutical Sciences.
- Posaconazole Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Impact of Posaconazole API Impurities on Drug Stability. (2025, August 6). Bio-Synth.
- Synthesis and Characterization of Deshydroxy Posaconazole. (n.d.). Longdom Publishing.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19).
- Development of a Practical Synthesis of an Antifungal Drug Posaconazole and the Study of a Critical Process Impurity. (2025, November 21).
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2025, August 10).
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. ejbps.com [ejbps.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Posaconazole & Triazole Impurity Separation
This guide addresses the resolution of Posaconazole from its critical co-eluting impurity, specifically the (1,2,4-Triazol-4-yl) isomer (often referred to as the N4-regioisomer or Posaconazole Related Compound involving the triazole attachment).[1]
Topic: Resolving Co-elution of Posaconazole and (1,2,4-Triazol-4-yl) Impurity
Audience: Analytical Chemists, QC Researchers, Process Development Scientists.[1]
Technical Overview: The Separation Challenge
The "1,2,4-Triazol-4-yl" impurity typically refers to the regioisomer of Posaconazole where the triazole ring on the tetrahydrofuran side chain is attached via the N4-nitrogen rather than the pharmacologically active N1-nitrogen .[1]
-
Posaconazole (API): Contains a 1,2,4-triazol-1-yl methyl moiety.[1][2][3][4][5][6]
-
Impurity (Regioisomer): Contains a 1,2,4-triazol-4-yl methyl moiety.[1][2]
Why is this difficult? These two molecules are isobaric (same molecular weight) and possess nearly identical hydrophobicities (logP) and pKa values.[1] Standard C18 columns often fail to distinguish the subtle difference in the 3D orientation of the triazole ring, leading to peak overlap (co-elution) or "shoulder" peaks that fail system suitability requirements.
Troubleshooting Guide (Q&A Format)
Q1: Why does my standard C18 column fail to separate the (1,2,4-Triazol-4-yl) impurity from the main peak?
A: Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobic interaction.[1] Since the API and the regioisomer have almost identical hydrophobicity, the selectivity (
Q2: I am seeing a "shoulder" on the tail of the Posaconazole peak. Is this the impurity?
A: Likely, yes. The N4-regioisomer often elutes just after the main peak due to slightly stronger interaction with residual silanols or pi-active sites.[1] Diagnostic Step:
-
Check pH: Posaconazole has a piperazine core (basic).[1] If your mobile phase pH is neutral (6-8), silanol interactions may cause tailing that masks the impurity.[1]
-
Optimize pH: Lower the pH to 2.5 – 3.0 (using Phosphate or Formate buffer). This protonates the basic nitrogens, reducing silanol dragging and sharpening the peaks, which may reveal the co-eluting impurity as a distinct peak.
Q3: Which organic modifier provides better resolution: Methanol or Acetonitrile?
A: Methanol (MeOH) is generally superior for separating triazole regioisomers.[1]
Mechanism: Acetonitrile (ACN) is a dipole-dipole solvent that can suppress the
Q4: My baseline is drifting, and sensitivity is low at the impurity level (0.05%). How do I fix this?
A: This is often due to the UV cutoff of the buffer or triazole absorption characteristics. Fix:
-
Wavelength: Ensure you are detecting at 260–262 nm (the absorption maximum for the triazolone core).
-
Buffer: If using TFA (Trifluoroacetic acid), it absorbs at low wavelengths. Switch to 0.1% Formic Acid or Phosphoric Acid (if not using MS) for a quieter baseline.[1]
Recommended Experimental Protocol
This protocol is designed to maximize the selectivity between Posaconazole and its structural isomers.
Method Parameters
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm) | Maximizes |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) | Suppresses silanol activity; sharpens basic peaks.[1] |
| Mobile Phase B | Methanol (100%) | Protic solvent enhances steric selectivity.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[7] |
| Column Temp | 35°C - 40°C | Slightly elevated T reduces viscosity and improves mass transfer.[1] |
| Detection | UV @ 262 nm | Lambda max for Posaconazole.[8] |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | End Isocratic Hold |
| 20.0 | 20 | 80 | Linear Gradient |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 60 | 40 | Re-equilibration |
| 30.0 | 60 | 40 | End of Run |
Data Visualization & Logic Flows
Figure 1: Separation Strategy Decision Tree
This diagram outlines the logical steps to resolve the co-elution based on peak shape and retention behavior.
Caption: Decision tree for troubleshooting Posaconazole impurity co-elution. Blue nodes indicate critical hardware changes; Green nodes indicate method parameter optimization.
Figure 2: Impurity Formation & Separation Mechanism
Visualizing why the separation is difficult (Isomerism) and how the Phenyl column solves it.
Caption: Comparison of stationary phase mechanisms. Phenyl phases exploit the electronic difference between N1 and N4 attachments.
References
-
National Institutes of Health (NIH) - PubMed. "Stability-Indicating HPLC Method for Posaconazole Bulk Assay."[1] Available at: [Link]
-
F1000Research. "Advancing posaconazole quantification analysis with a new reverse-phase HPLC method." Available at: [Link]
-
PubChem. "Posaconazole Impurity B (Structure and Properties)." Available at: [Link][1]
Sources
- 1. Posaconazole Impurity B | C37H40F2N8O6 | CID 101117210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ajptonline.com [ajptonline.com]
- 4. CN108794457A - Posaconazole impurity and preparation method thereof - Google Patents [patents.google.com]
- 5. watson-int.com [watson-int.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrj.org [chemrj.org]
Technical Support Center: (1,2,4-Triazol-4-yl) Posaconazole HPLC Analysis
Status: Operational Ticket ID: POSA-TRZ-001 Subject: Optimizing Peak Shape & Resolution for Posaconazole and Triazole Impurities Assigned Specialist: Senior Application Scientist, Chromatography Division[1]
Introduction: The "Triazole Tailing" Challenge
Welcome to the technical support hub for Posaconazole analysis. You are likely here because your chromatograms for (1,2,4-Triazol-4-yl) Posaconazole (often associated with Posaconazole Impurity B or similar positional isomers) are showing significant tailing (As > 1.5) , fronting , or retention shifts .[1]
Posaconazole is a lipophilic, weak base containing multiple nitrogenous heterocycles (triazole and piperazine rings). The specific 1,2,4-triazol-4-yl moiety presents a classic chromatographic challenge: the basic nitrogen atoms interact strongly with residual silanols on the silica support of HPLC columns.[1] This guide deconstructs these interactions and provides self-validating protocols to resolve them.
Module 1: Root Cause Analysis (The Chemistry)
Before adjusting parameters, you must understand the mechanism driving the poor peak shape.[2]
The Mechanism of Failure: Silanol Ion-Exchange
At neutral pH (pH 6–8), residual silanols (
Visualizing the Interaction
Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic triazole compounds.
Module 2: Mobile Phase Optimization Protocols
To fix the shape, we must suppress the interaction described above.[3] Use one of the following two strategies.
Strategy A: Low pH Suppression (Recommended)
Logic: At pH < 3.0, surface silanols are protonated (
-
Buffer: 0.1% Phosphoric Acid or 20mM Potassium Phosphate (pH 2.5).
-
Why: Phosphate buffers provide excellent buffering capacity at low pH and improve peak symmetry for basic antifungals.
-
Protocol:
-
Dissolve 2.72g
in 1L water. -
Adjust pH to 2.5 ± 0.1 using 85%
. -
Filter through 0.22 µm nylon filter.
-
Strategy B: High pH Operation (Advanced)
Logic: At pH > 9.0, the triazole nitrogen is deprotonated (neutral), eliminating the attraction to the surface.
-
Warning: Only use Hybrid Particle (e.g., Waters BEH, Agilent Poroshell HPH) columns. Standard silica dissolves at pH > 8.0.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10.0).
Comparative Data: Buffer Selection
| Parameter | 0.1% Formic Acid (pH ~2.7) | 20mM Phosphate (pH 2.5) | 10mM Ammonium Bicarb (pH 10) |
| Peak Symmetry (USP) | ~1.4 - 1.8 (Variable) | 0.9 - 1.2 (Excellent) | 1.0 - 1.3 (Good) |
| MS Compatibility | Yes | No (Non-volatile) | Yes |
| Column Life | High | High | Low (unless Hybrid) |
| Recommendation | Routine LC-MS screening | QC / Assay (UV Detection) | Alternate selectivity |
Module 3: Column Selection Guide
The "Standard C18" is often insufficient for Posaconazole impurities.
-
The "Workhorse" (QC/Assay):
-
Type: End-capped, high-purity silica C18 (e.g., Zorbax StableBond SB-C18 or Inertsil ODS-3V).[1]
-
Why: "Stable Bond" technology protects the siloxanes at low pH (Strategy A), allowing aggressive acidic conditions to sharpen the peak.
-
-
The "Problem Solver" (Complex Impurities):
-
Type: Charged Surface Hybrid (e.g., Waters CSH C18).
-
Why: These particles have a slight positive surface charge that electrostatically repels the protonated basic analyte, forcing it into the pores for pure hydrophobic retention.
-
Module 4: Sample Diluent & Injection (The "Fronting" Issue)
Symptom: Distorted, split, or fronting peaks (As < 0.8), even with a good column. Cause: Posaconazole is insoluble in water but soluble in Methanol/DMSO. Injecting a 100% Methanol sample into a 60% Aqueous mobile phase causes "solvent shock." The analyte precipitates or travels faster than the mobile phase initially.
The "Diluent Matching" Protocol
-
Stock Solution: Dissolve analyte in 100% Methanol (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock immediately with the Mobile Phase (or a mixture close to initial gradient conditions).
-
Target: 50:50 ACN:Buffer or MeOH:Buffer.
-
-
Self-Validation Step:
Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific issue.
Figure 2: Diagnostic workflow for Posaconazole peak shape issues.
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) to improve the shape? A: Yes, TFA (0.05% - 0.1%) acts as an ion-pairing agent and will significantly sharpen the peak by masking silanols.[1] However , TFA suppresses ionization in LC-MS and can retain strongly on the column, altering selectivity for future runs. Use Formic Acid or Phosphate buffer if possible.
Q: My retention time is drifting. Why? A: Posaconazole is sensitive to temperature due to its size and lipophilicity. Ensure your column oven is stable (recommend 35°C - 45°C ). Higher temperatures also improve mass transfer, sharpening the peak.
Q: What is the specific "1,2,4-Triazol-4-yl" impurity? A: This usually refers to a positional isomer or a degradation product where the triazole ring attachment differs from the parent Posaconazole structure.[1] Because the pKa of the triazole changes slightly based on attachment, this impurity often elutes on the tail of the main peak. Optimizing selectivity (using Methanol instead of ACN) often helps separate these isomers better than just optimizing efficiency.
References
-
Bhatia, M.S., et al. (2014). "Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API." Journal of Chromatographic Science.
-
Waters Corporation. (2023). "Troubleshooting Peak Shape Problems in HPLC: Basic Compounds." Waters Application Notes.
-
Agilent Technologies. (2020).[5] "Strategies for the Separation of Basic Compounds." Agilent Technical Guides.
-
U.S. Pharmacopeia (USP). "Posaconazole Monograph: Chromatographic Purity." USP-NF.[1]
-
McCalley, D.V. (2010). "Study of the selectivity, mass transfer and silanol activity of high pH stable silica-based reversed phase stationary phases." Journal of Chromatography A.
Sources
- 1. Posaconazole Impurity B | C37H40F2N8O6 | CID 101117210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ajptonline.com [ajptonline.com]
minimizing degradation of (1,2,4-Triazol-4-yl) Posaconazole during storage
Technical Support Center: Stability Assurance for (1,2,4-Triazol-4-yl) Posaconazole
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed anomalous peaks in your chromatograms or are establishing a new reference standard protocol for (1,2,4-Triazol-4-yl) Posaconazole .
This molecule contains two critical stability-limiting moieties: the piperazine linker (highly susceptible to N-oxidation) and the 1,2,4-triazol-3-one system (susceptible to hydrolysis under extreme pH). Our internal data and peer-reviewed stability studies indicate that oxidation is the primary degradation pathway, followed by acid-catalyzed hydrolysis.
This guide replaces generic storage advice with a causal, mechanism-based troubleshooting system.
Module 1: The Degradation Matrix (Root Cause Analysis)
Before implementing storage protocols, you must understand how the molecule breaks down. This knowledge allows you to diagnose specific degradation products based on their analytical signature.
Critical Degradation Pathways
| Degradation Vector | Susceptible Moiety | Resulting Impurity/Product | Analytical Signature (HPLC/LC-MS) |
| Oxidative Stress | Piperazine Nitrogen & Triazole Ring | Posaconazole N-Oxides (Mono-, Di-oxides) | Early eluting peaks; M+16 or M+32 mass shift. |
| Acid Hydrolysis | Ether Linkage / Triazol-4-yl bond | Deshydroxy Posaconazole / Cleaved Triazole | Late eluting peaks (often); Distinct fragmentation pattern. |
| Photolysis | Conjugated Triazol-4-yl system | Isomeric rearrangements / Ring opening | Minor degradation (approx. <5%); Appearance of "shoulder" peaks. |
| Solvent Interaction | Amine centers | Acetonitrile Adducts (if stored in ACN) | Artifact peaks appearing only in stored liquid standards. |
Visualizing the Decay Logic
The following diagram illustrates the decision tree for identifying degradation based on stress factors.
Figure 1: Mechanistic degradation pathways for Posaconazole. Oxidation is the dominant vector requiring strict mitigation.
Module 2: Storage & Handling Protocols
These protocols are designed to be self-validating . If you follow them, your System Suitability Tests (SST) will consistently pass.
Protocol A: Solid State Storage (Bulk/Powder)
For long-term banking of reference standards.
-
Temperature: Store at -20°C (± 5°C) .
-
Why: Thermal energy accelerates the autoxidation of the piperazine ring.
-
-
Atmosphere: Headspace must be purged with Argon or Nitrogen .
-
Mechanism:[1] Displaces atmospheric oxygen, preventing the formation of N-oxide impurities (M+16).
-
-
Container: Amber borosilicate glass with a PTFE-lined screw cap.
-
Why: Amber glass blocks UV/Vis light (preventing photolysis). PTFE prevents leaching of plasticizers which can mimic impurities in LC-MS.
-
-
Hygroscopicity Check: Store in a secondary container with desiccant (Silica gel or molecular sieves).
-
Why: The triazole moiety can interact with moisture, facilitating hydrolysis over long periods (months/years).
-
Protocol B: Liquid Standard Preparation
For daily analytical use. This is where 90% of errors occur.
-
Solvent Selection:
-
PREFERRED: Methanol (MeOH).[2]
-
AVOID: Acetonitrile (ACN) for long-term storage.
-
Scientific Grounding: Studies have shown that Posaconazole is stable in Methanol, whereas degradation artifacts have been observed in ACN upon prolonged standing due to trace acetamide formation or hydrolysis [4].
-
-
Aliquot Strategy (The "Single-Shot" Rule):
-
Dissolve stock standard in MeOH.
-
Immediately dispense into single-use amber vials (e.g., 100 µL aliquots).
-
Flash-freeze at -80°C or -20°C.
-
NEVER re-freeze a thawed vial. The freeze-thaw cycle introduces condensation (hydrolysis risk) and oxygen exposure.
-
Module 3: Troubleshooting & FAQs
Q1: I see a new peak eluting before the main Posaconazole peak (RRT ~0.85). What is it?
-
Cause: The sample was exposed to air at room temperature for too long, or the solvent contained peroxides (common in aged THF or ethers, less common in MeOH but possible).
-
Fix: Prepare fresh standard under inert gas. Ensure your HPLC solvents are high-purity grade and not expired.
Q2: My recovery is low, and I see late-eluting peaks. Is it the column?
-
Diagnosis: If the peaks are late-eluting, it could be hydrolytic cleavage products or column adsorption.
-
Cause: Posaconazole is highly lipophilic (LogP ~4-5). It may adsorb to glass surfaces or plastic tubes.
-
Fix: Use silanized glass vials to prevent non-specific binding. Ensure your mobile phase pH is controlled (acidic pH keeps the piperazine protonated and soluble, but too acidic (< pH 2) promotes hydrolysis).
Q3: Can I use ultrasonic baths to dissolve the powder?
-
Diagnosis: Use with caution.
-
Risk: Sonication generates local heat and cavitation, which can induce radical formation and accelerate oxidation.
-
Protocol: Sonicate for short bursts (30 seconds) only. If the solution warms up, stop immediately. Vortexing is preferred if solubility permits.
Q4: Is the "Triazol-4-yl" moiety specifically sensitive to light?
-
Diagnosis: Yes, but moderately.
-
Evidence: Forced degradation studies show Posaconazole is "slightly sensitive" to photolysis [6].[5]
-
Action: While not as sensitive as retinoids, you must use amber glassware. Do not leave clear autosampler vials on the bench near windows.
Module 4: Validated Workflow for Standard Preparation
Use this workflow to ensure data integrity for regulatory submissions (IND/NDA).
Figure 2: Standard Operating Procedure (SOP) logic for handling Posaconazole standards.
References
-
Mayo Clinic. (2024). Posaconazole (Oral Route) - Proper Use and Storage.[6]Link
-
U.S. National Library of Medicine (DailyMed). (2023). Label: POSACONAZOLE tablet, delayed release.[6][7][8][9][10]Link
-
Ren, Q., et al. (2016). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Cielecka-Piontek, J., et al. (2019). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (Demonstrates solvent compatibility issues). Link
-
TLC Pharmaceutical Standards. (2023). Posaconazole Impurities Structure and Nomenclature (N-Oxides).Link
-
Scientific Research Publishing. (2015). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole.Link
Sources
- 1. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tlcpharma.com [tlcpharma.com]
- 4. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug [scirp.org]
- 6. Posaconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. veeprho.com [veeprho.com]
- 8. merck.com [merck.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
reducing baseline noise in (1,2,4-Triazol-4-yl) Posaconazole detection
The following technical guide is structured as a specialized support center resource. It addresses the specific challenge of reducing baseline noise during the detection of (1,2,4-Triazol-4-yl) Posaconazole (often analyzed as a trace impurity or specific isomer of Posaconazole).
Introduction: The Signal-to-Noise Challenge
Researchers analyzing (1,2,4-Triazol-4-yl) Posaconazole (a structural isomer/impurity of Posaconazole, CAS 1229428-90-3) often encounter elevated baseline noise.[1] This analyte contains a highly polar triazole moiety and a lipophilic tail, making it susceptible to "sticky" carryover and matrix suppression.
High baseline noise in this context is rarely random; it is usually chemical noise derived from mobile phase clusters, isobaric matrix interferences (phospholipids), or column bleed. This guide provides a root-cause analysis and actionable protocols to maximize your Signal-to-Noise ratio (S/N).
Part 1: Diagnostic Workflow (Troubleshooting)
Before modifying your method, you must isolate the noise source. Use the following logic gate to determine if your issue is Electronic , Chromatographic , or Source-related .
Interactive Troubleshooting Diagram
Figure 1: Decision tree for isolating the root cause of baseline noise in LC-MS analysis.[1]
Part 2: Chromatographic Optimization (The Separation)
Triazole isomers are notoriously difficult to separate from the main drug peak and matrix components. Co-eluting contaminants increase the background count (CPS), burying your trace analyte.
Q: My baseline rises significantly during the gradient. How do I fix this?
A: This is likely "Gradient Ghosting" caused by impurities in the mobile phase accumulating on the column during equilibration and eluting as the organic percentage increases.
Protocol: Mobile Phase Hygiene
-
Solvent Quality: Use only LC-MS Grade solvents. Do not use standard HPLC grade methanol/acetonitrile, as they contain trace phthalates that ionize in positive mode.
-
Modifier Choice: Switch from Acetate to Formate .
-
Why? Ammonium Acetate is volatile but can form clusters that increase background in the low mass range. Ammonium Formate (2mM - 5mM) often provides a cleaner baseline for triazoles [1].[1]
-
-
Trap Column: Install a "Ghost Trap" or scavenger column between the pump mixer and the injector. This traps mobile phase impurities before they reach the analytical column.
Recommended Gradient for Triazole Separation
Target: Push the (1,2,4-Triazol-4-yl) isomer away from the solvent front and phospholipid region.[1]
| Time (min) | % Organic (B) | Flow Rate (mL/min) | Action |
| 0.00 | 5% | 0.4 | Load/Desalt (Divert to Waste) |
| 1.00 | 5% | 0.4 | Switch Valve to MS |
| 8.00 | 95% | 0.4 | Elution of Analytes |
| 9.50 | 95% | 0.6 | High Flow Wash (Remove Lipids) |
| 9.60 | 5% | 0.6 | Re-equilibration |
| 12.00 | 5% | 0.4 | Ready for next inj |
Note: The "High Flow Wash" at 9.50 min is critical. Posaconazole derivatives are lipophilic and stick to C18 columns. Without this wash, they bleed into subsequent runs, raising the baseline.
Part 3: Mass Spectrometry Tuning (The Detection)
Q: I see high background counts in my MRM channel. Is my transition specific enough?
A: The (1,2,4-Triazol-4-yl) isomer has the same mass as Posaconazole (
Protocol: Transition Optimization
-
Avoid Common Fragments: Do not use generic loss of water (-18) or loss of formate transitions if possible. They are non-specific.
-
Select "Quiet" Daughter Ions:
-
Posaconazole derivatives typically fragment to produce a triazole-related ion.[1]
-
Optimize Collision Energy (CE) to generate the m/z 127 or m/z 257 fragments (depending on the specific isomer structure). These lower-mass fragments often have lower chemical background than high-mass fragments in dirty matrices [2].[1]
-
-
Source Temperature: Increase the Gas Temperature (e.g., to 350°C - 400°C). Triazoles are thermally stable, and higher heat improves desolvation, reducing the "chemical noise" from incompletely desolvated droplets.
Part 4: Sample Preparation (The Matrix)
The most common cause of baseline noise in bioanalysis is Phospholipids . They do not always show up as discrete peaks; often, they appear as a raised, erratic baseline that suppresses ionization.
Q: Is Protein Precipitation (PPT) enough?
A: For trace analysis of this impurity: No. PPT (adding Acetonitrile to plasma) leaves >90% of phospholipids in the sample. These lipids build up on your column and bleed off continuously.
Protocol: Phospholipid Removal / SPE Upgrade to a Solid Phase Extraction (SPE) or a Phospholipid Removal Plate (e.g., Ostro, HybridSPE).
Workflow: Clean Extract Generation
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow.[1] This is superior to standard C18 SPE because it locks the basic triazole nitrogen to the sorbent, allowing you to wash away neutral lipids with 100% Methanol.
Part 5: System Maintenance & Carryover
Posaconazole and its isomers are "sticky" compounds. They adsorb to stainless steel and PEEK tubing, leaching out slowly and creating a "noisy" baseline.
The "Magic" Wash Solution for Triazoles: If you observe carryover (ghost peaks in blank runs), replace your needle wash solvent with:
-
Acetonitrile : Methanol : Isopropanol : Water (40:40:10:10) + 0.1% Formic Acid.
-
Why? Isopropanol (IPA) is essential to solubilize the lipophilic core of the Posaconazole molecule, while the acid ensures the basic triazole remains soluble [3].
References
-
Sigma-Aldrich. (2018).[1] How to Maximize Sensitivity in LC-MS. Retrieved from
-
National Institutes of Health (NIH). (2010). Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry. Retrieved from [1]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from
-
PubChem. (2025). Posaconazole Impurity B and Related Structures. Retrieved from [1]
Sources
Technical Support Center: Optimizing Mobile Phase pH for Posaconazole Impurity Separation
Welcome to the technical support center for optimizing the separation of Posaconazole and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with reversed-phase high-performance liquid chromatography (RP-HPLC) methods for Posaconazole. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during method development and routine analysis, with a specific focus on the critical role of mobile phase pH.
The Critical Role of pH in Posaconazole Separations
Posaconazole is a complex triazole antifungal agent with multiple ionizable functional groups.[1][2] Its chemical structure includes a piperazine ring and triazole moieties, which can be protonated or deprotonated depending on the pH of the surrounding environment.[3][4][5] This characteristic makes the pH of the mobile phase a powerful yet sensitive parameter for controlling the retention, selectivity, and peak shape of Posaconazole and its impurities in RP-HPLC.[6]
Understanding the ionization state of Posaconazole is fundamental to method development. The reported pKa values for Posaconazole are 3.6 and 4.6, indicating that it behaves as a weak base.[7] At a pH below its pKa values, Posaconazole will be predominantly in its protonated, more polar, cationic form, leading to earlier elution from a reversed-phase column. Conversely, at a pH above its pKa values, it will be in its neutral, less polar form, resulting in stronger retention.[6] Manipulating the mobile phase pH allows for the fine-tuning of the separation of Posaconazole from its closely related impurities, which may have different pKa values and, therefore, different retention behaviors at various pH levels.
Physicochemical Properties of Posaconazole
| Property | Value | Source |
| Molecular Formula | C37H42F2N8O4 | [3][8] |
| Molecular Weight | 700.8 g/mol | [4][7] |
| pKa | 3.6, 4.6 | [7] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the separation of Posaconazole and its impurities, with a focus on pH-related causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Posaconazole
Symptoms:
-
The Posaconazole peak is asymmetrical, with a tailing or fronting edge.
-
Poor peak efficiency and reduced sensitivity.
Potential pH-Related Causes:
-
Secondary Interactions with Residual Silanols: If using a silica-based C18 column, residual silanol groups on the stationary phase can interact with the basic functional groups of Posaconazole, especially at mid-range pH values (around pH 4-7), leading to peak tailing.[9]
-
Analyte Ionization: When the mobile phase pH is close to the pKa of Posaconazole (3.6 and 4.6), the molecule exists in a mixture of ionized and non-ionized forms, which can result in peak distortion.[6][10]
Solutions:
-
Operate at Low pH: Adjust the mobile phase to a low pH, typically between 2 and 4.[11] At this pH, the residual silanols on the silica packing are protonated and less likely to interact with the protonated Posaconazole molecules.[11] A common choice is a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA).[10][12]
-
Ensure pH is Sufficiently Far from pKa: For robust methods, it is recommended to work at a pH that is at least one to two pH units away from the analyte's pKa.[11][13] For Posaconazole, a mobile phase pH of around 2.5 to 3.5 is often effective.[12]
-
Consider High pH (with appropriate column): If a suitable pH-stable column is available (e.g., a hybrid or polymer-based C18), operating at a high pH (e.g., > 9) can also be an option. At high pH, Posaconazole is in its neutral form, and the silanols are deprotonated, which can minimize undesirable interactions.[9][11]
Experimental Protocol: pH Adjustment for Improved Peak Shape
-
Prepare the Aqueous Phase: Start with a buffer solution, such as 20 mM potassium dihydrogen phosphate.[14]
-
Initial pH Adjustment: Measure the pH of the aqueous buffer. Carefully add a dilute acid (e.g., orthophosphoric acid) or base (e.g., sodium hydroxide) to adjust the pH to the desired value (e.g., 3.5).[12]
-
Mix with Organic Modifier: After pH adjustment, mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio. It is crucial to adjust the pH of the aqueous component before mixing with the organic modifier.[11]
-
Equilibrate the System: Thoroughly equilibrate the HPLC column with the new mobile phase until a stable baseline is achieved.
-
Inject and Evaluate: Inject the Posaconazole standard and observe the peak shape.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inadequate Resolution Between Posaconazole and a Critical Impurity
Symptoms:
-
Co-elution or partial co-elution of an impurity peak with the main Posaconazole peak.
-
Resolution (Rs) value is less than the required specification (typically Rs > 1.5 or 2.0).[15]
Potential pH-Related Causes:
-
Similar Retention Behavior at the Current pH: The chosen pH may result in the impurity having a similar degree of ionization and hydrophobicity as Posaconazole, leading to similar retention times.
-
pH-Dependent Selectivity Changes: The elution order of Posaconazole and its impurities can change with variations in mobile phase pH.[6]
Solutions:
-
Systematic pH Screening: Perform a systematic study by varying the mobile phase pH. Evaluate the separation at different pH values, for example, at pH 3.0, 4.5, and 6.0 (if the column allows). This will help you understand the retention behavior of both Posaconazole and the impurity as a function of pH and identify the optimal pH for maximum resolution.
-
Focus on the pH Range Around the pKa: Small changes in pH near the pKa of either Posaconazole or the impurity can lead to significant changes in selectivity.[10] Carefully investigate the pH range between 3 and 5.
-
Utilize Different Buffer Systems: The type of buffer can also influence selectivity. Compare the separation using different buffers at the same pH (e.g., phosphate vs. acetate).
Data Presentation: Impact of pH on Resolution
| Mobile Phase pH | Retention Time of Posaconazole (min) | Retention Time of Impurity X (min) | Resolution (Rs) |
| 3.0 | 12.5 | 13.8 | 2.1 |
| 4.5 | 10.2 | 10.5 | 0.8 |
| 6.0 | 8.1 | 7.9 | Co-eluted |
Issue 3: Retention Time Drift or Instability
Symptoms:
-
The retention time of Posaconazole and/or its impurities shifts significantly between injections or over a sequence of runs.
-
Poor reproducibility of results.
Potential pH-Related Causes:
-
Unbuffered or Poorly Buffered Mobile Phase: If the mobile phase is not adequately buffered, small changes in the composition (e.g., from the sample solvent) can lead to significant pH shifts and, consequently, retention time instability.[16]
-
Operating Too Close to pKa: As mentioned earlier, when the mobile phase pH is very close to the pKa of Posaconazole, even minor fluctuations in the pump's proportioning or temperature can cause significant changes in ionization and retention time.[16]
-
Mobile Phase Degradation: Over time, the pH of the mobile phase can change due to the absorption of atmospheric CO2 (for basic mobile phases) or evaporation of volatile components.
Solutions:
-
Use a Buffer: Always use a buffer in the aqueous portion of the mobile phase to maintain a stable pH.[17] A buffer concentration of 10-25 mM is generally sufficient.[17]
-
Select an Appropriate Buffer: Choose a buffer whose pKa is close to the desired mobile phase pH for maximum buffering capacity. For example, a phosphate buffer is suitable for the pH range of approximately 2.1 to 3.1 and 6.2 to 8.2.
-
Ensure Proper Mobile Phase Preparation and Storage: Prepare fresh mobile phase daily, if possible. Keep the mobile phase reservoirs capped to minimize evaporation and gas absorption.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.[18]
Caption: Troubleshooting workflow for retention time drift.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting pH for developing a separation method for Posaconazole and its impurities?
A1: A good starting point for method development for basic compounds like Posaconazole is a low pH range, typically between 2.5 and 3.5.[11] This pH range ensures that Posaconazole is fully protonated, leading to good peak shapes by minimizing interactions with residual silanols on silica-based columns.[11] Published methods for Posaconazole often utilize phosphate buffers adjusted to a pH of around 3.5.[12]
Q2: How do I choose the right buffer for my mobile phase pH?
A2: The ideal buffer has a pKa value within +/- 1 pH unit of your target mobile phase pH. This ensures the buffer has adequate capacity to resist pH changes.
-
For pH 2-3: Phosphate or formate buffers are common choices.
-
For pH 3-5: Acetate or citrate buffers are suitable.
-
For pH > 7 (with compatible columns): Ammonium or carbonate buffers can be used.
Q3: Can I use a gradient elution with a buffered mobile phase?
A3: Yes, but it is important to ensure that the buffer components are soluble in all proportions of the mobile phase mixture used in the gradient. Buffer precipitation can occur when the organic solvent concentration increases, which can damage the pump and column. Always perform a miscibility and solubility check before running a gradient with a new buffered mobile phase.
Q4: My method is robust at pH 3.5, but one impurity is still not well-resolved. What should I do next besides changing the pH?
A4: If optimizing the pH does not provide the desired resolution, you can explore other chromatographic parameters:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[10]
-
Modify the Stationary Phase: Try a column with a different chemistry (e.g., a phenyl-hexyl or a column with a different end-capping) to introduce different separation mechanisms.
-
Adjust the Temperature: Temperature can also affect selectivity. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C).
Q5: What are the common impurities of Posaconazole I should be aware of?
A5: Posaconazole impurities can arise from the synthesis process or from degradation.[15][19] These can include process-related impurities such as intermediates and by-products, as well as degradation products formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis.[20][21][22] Some known impurities include the N-nitroso derivative and various process-related substances.[15][23] Forced degradation studies are crucial to ensure that the analytical method is stability-indicating and can separate the active pharmaceutical ingredient (API) from all potential degradation products.[24]
References
-
Chandel V & Singh HP. (2024). Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal, 9(4), 54-74. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies, Inc.[Link]
-
Groll, A. H., & Walsh, T. J. (2006). Posaconazole: An Update of Its Clinical Use. Future Medicine, 1(2), 175-186. [Link]
-
Mathew, E. M., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]
-
Patel, D. J., et al. (2022). Analytical Method Development and Validation of Posaconazole by QbD Approach. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 123-130. [Link]
-
Teja, L. R., Rao, C. M. M. P., & Dhachinamoorthi, D. (2020). Analytical Method Development and Validation of Posaconazole and its Imputries in API, Dosage Form by Using RP-HPLC. European Journal of Biomedical and Pharmaceutical Sciences, 7(9), 435-443. [Link]
-
Patel, D. J., et al. (2022). Analytical Method Development and Validation of Posaconazole by QbD Approach. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 123-130. [Link]
-
Rathbone, D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). [Link]
-
Sahu, P. K., et al. (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impact Factor, 12(08), 34-45. [Link]
-
Li, H., et al. (2021). Analysis of impurities and degradants in pharmaceuticals by high resolution tandem mass spectrometry and on-line H/D exchange LC/MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
de Castro, P. E. R., et al. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. Journal of AOAC INTERNATIONAL, 104(4), 1055–1064. [Link]
-
Decosterd, L. A., et al. (2010). Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing. Antimicrobial Agents and Chemotherapy, 54(8), 3533-3542. [Link]
-
Dolan, J. W. (2002). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. LCGC North America, 20(6), 524-530. [Link]
-
Zhang, J., et al. (2018). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 154, 394-402. [Link]
-
European Medicines Agency. (2019). Assessment report: Posaconazole AHCL. European Medicines Agency. [Link]
-
Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and Technology, 4(2), 75-82. [Link]
-
Van de Velde, V., et al. (2012). Clinical Pharmacokinetics Effect of pH and Comedication on Gastrointestinal Absorption of Posaconazole. Clinical Pharmacokinetics, 51, 397-406. [Link]
-
Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and Technology, 4(2), 75-82. [Link]
-
National Center for Biotechnology Information. (n.d.). Posaconazole. PubChem. [Link]
-
Gade, S., et al. (2025). Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. ResearchGate. [Link]
-
Kumar, P., et al. (2023). Simultaneous Determination of Posaconazole and Hemp Seed Oil in Nanomicelles through RP-HPLC via a Quality-by-Design Approach. ACS Omega, 8(33), 30195–30206. [Link]
-
Gade, S., et al. (2025). Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH. Asian Publication Corporation. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Posaconazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Li, F., et al. (2024). Five impurities in posaconazole: detection, genotoxicity prediction and action-mechanism analysis. Cogent Chemistry, 10(1), 2343935. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek Corporation. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex Inc.[Link]
-
Theiss, J., et al. (2008). Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 52(4), 1545–1546. [Link]
-
Al-Abdouh, A., et al. (2018). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Molecules, 23(11), 2933. [Link]
-
Salgado, H. R. N., & Roncari, C. F. (2013). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 51(8), 754-760. [Link]
-
Veeprho. (n.d.). Posaconazole Nitroso Impurity 1. Veeprho. [Link]
-
Pharmaffiliates. (n.d.). Posaconazole-impurities. Pharmaffiliates. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. mdpi.com [mdpi.com]
- 8. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. agilent.com [agilent.com]
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- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]
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- 22. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. veeprho.com [veeprho.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability of Posaconazole in Acetonitrile Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with posaconazole. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions regarding the stability of posaconazole, with a specific focus on challenges encountered when using acetonitrile as a solvent. Our goal is to equip you with the expertise and validated methods needed to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of posaconazole in acetonitrile solutions, providing clarity on potential isomers and outlining known degradation pathways.
Q1: Why am I seeing a loss of my posaconazole peak and the appearance of new peaks when using an acetonitrile-based mobile phase for HPLC?
This is a critical and documented issue. At least one peer-reviewed study has reported that posaconazole undergoes degradation when acetonitrile is used as an organic solvent in the mobile phase with water.[1][2] In a specific case using an acetonitrile:water (60:40, v/v) mixture, a degradation of approximately 13% was observed within just 30 minutes at room temperature, accompanied by the appearance of a primary degradation product.[1][2]
The exact mechanism is not fully elucidated in the literature, but this instability is significant enough to compromise analytical results. For this reason, many validated HPLC methods for posaconazole specifically recommend methanol as the organic modifier instead of acetonitrile.[1][2]
Q2: Is the "(1,2,4-Triazol-4-yl) Posaconazole" I'm studying different from standard posaconazole?
This is an important point of clarification. The chemical structure of standard posaconazole (CAS: 171228-49-2) contains a 1H-1,2,4-triazol-1-ylmethyl group attached to the tetrahydrofuran ring.[3] The nomenclature "(1,2,4-Triazol-4-yl) Posaconazole" suggests a regioisomer where the linkage is through the nitrogen at the 4-position of the triazole ring.
While posaconazole has four chiral centers giving rise to 16 potential stereoisomers, the therapeutically active form is a specific diastereomer.[4] A "(1,2,4-Triazol-4-yl)" regioisomer is not the marketed active pharmaceutical ingredient but could be a process-related impurity or a novel synthetic derivative.[3][5][6][7] The stability issues discussed in this guide are based on studies of standard posaconazole; however, the chemical similarities suggest that such isomers would likely exhibit comparable instabilities, particularly in acetonitrile. We strongly advise verifying the precise structure of your compound.
Q3: Under what conditions is posaconazole known to be unstable?
Forced degradation studies, which are performed to understand the intrinsic stability of a drug, have shown that posaconazole is susceptible to degradation under several conditions:
-
Acid and Base Hydrolysis: Significant degradation has been observed in both acidic (e.g., 2N HCl) and basic (e.g., 2N NaOH) conditions, especially when heated.[8]
-
Oxidation: The molecule is susceptible to oxidative degradation.[6][9] Studies have identified N-oxides of the piperazine ring as major degradation products under oxidative stress.[9][10]
-
Photolysis: Exposure to light, particularly UV radiation, can cause significant degradation.[6]
-
Thermal Stress: While relatively stable at moderate temperatures, posaconazole can degrade under high heat.[6][9][10]
Conversely, it has shown relative stability under neutral hydrolysis and exposure to peroxide in some studies.[8]
Q4: What are the recommended solvents for preparing and analyzing posaconazole solutions?
Given the documented instability in acetonitrile, the following solvents are recommended:
-
Methanol: This is the preferred organic solvent for HPLC mobile phases and for preparing stock solutions due to its demonstrated compatibility and the stability of posaconazole within it.[1][2]
-
Acetonitrile (with caution): While posaconazole is readily soluble in acetonitrile, its use should be minimized.[8][11][12] If it must be used for chromatographic reasons, solutions should be kept cold (e.g., 4°C in an autosampler) and analyzed immediately after preparation.[11][12]
-
Diluents for Analysis: A mixture of acetonitrile and water (e.g., 50:50 v/v) has been successfully used as a diluent in some validated UPLC methods where samples were stable for up to 48 hours, likely due to buffering or other stabilizing components in the overall method.[11][12] However, this should be confirmed for your specific conditions.
Section 2: Troubleshooting Guides
This section provides actionable, step-by-step protocols for identifying and resolving stability issues during your experiments.
Guide 1: Investigating and Mitigating Degradation in Acetonitrile-Based HPLC Methods
Issue: You observe inconsistent results, such as a decreasing peak area for posaconazole over a sequence of injections or the emergence of new, unidentified peaks.
Causality: The primary suspect is the degradation of posaconazole in your acetonitrile-containing mobile phase or diluent. The following workflow will help you confirm the issue and implement a robust solution.
Sources
- 1. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ajptonline.com [ajptonline.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug [scirp.org]
- 12. scirp.org [scirp.org]
preventing carryover of (1,2,4-Triazol-4-yl) Posaconazole in LC-MS
Topic: Preventing Carryover of (1,2,4-Triazol-4-yl) Posaconazole
Executive Summary
You are encountering carryover with (1,2,4-Triazol-4-yl) Posaconazole , a specific impurity or derivative of Posaconazole.[1][2] This compound presents a "perfect storm" for LC-MS carryover: it combines the extreme lipophilicity of the Posaconazole backbone (LogP > 4.0) with an additional triazole moiety.[3]
This specific structure creates two simultaneous adsorption mechanisms:[1][2]
-
Hydrophobic Interaction: The large carbon skeleton binds aggressively to polymeric rotor seals (Vespel) and carbon-loaded plastics.
-
Lewis Acid-Base Chelation: The additional triazole nitrogen atoms act as strong electron donors, coordinating with metallic surfaces (stainless steel needles, loops, and column frits), effectively "plating" the flow path.
Standard methanol/water washes will fail. This guide provides a self-validating protocol to eliminate this carryover by targeting both mechanisms.
Module 1: The Autosampler Wash Protocol
The Problem: The analyte precipitates in standard aqueous/organic mixtures inside the needle capillaries or adsorbs to the needle seat.
The Solution: You must implement a Dual-Solvent Wash System that utilizes "Chaotropic Solvation" (breaking hydrogen bonds) and "Protonation" (preventing metal binding).[1][2]
Recommended Wash Solvent Configuration
| Parameter | Composition | Mechanism of Action |
| Weak Wash (Solvent A) | 5% Acetonitrile / 95% Water / 0.1% Formic Acid | Matches initial gradient conditions to prevent peak distortion.[1][2] The acid keeps the triazole protonated ( |
| Strong Wash (Solvent B) | 40% DMSO / 40% Isopropanol / 20% Acetone / 0.5% Formic Acid | DMSO: Solubilizes the rigid backbone. IPA/Acetone: Disrupts hydrophobic van der Waals forces. Formic Acid: Essential to keep the analyte cationic and soluble. |
| Dip Time | > 10 seconds | Mere dipping is insufficient; the solvent must diffuse into the needle surface micro-pores. |
Experimental Protocol: The "Sandwich" Injection
Do not use a standard injection sequence. Configure your autosampler (e.g., Agilent Multisampler or Waters FTN) for the following routine:
-
Draw Strong Wash (B) – Cleans the needle internally before touching the sample.
-
Draw Sample – Aspirate the analyte.
-
Draw Weak Wash (A) – Buffers the sample plug to prevent on-column precipitation.[2]
-
Inject – Deliver to column.
-
Post-Inject Wash (B) – Aggressive external needle wash (20 sec).[1]
-
Valve Switch – Switch main pass valve 3x during the gradient to flush the rotor grooves.
Module 2: Visualizing the Carryover Mechanism
To understand why simple flushes fail, we must visualize the adsorption kinetics. The diagram below illustrates the dual-binding mode of (1,2,4-Triazol-4-yl) Posaconazole.
Figure 1: The Dual-Adsorption Mechanism.[1][2] The analyte binds to steel via chelation (red path) and to polymers via hydrophobicity (yellow path), requiring distinct cleaning strategies.[1]
Module 3: Hardware & Chromatographic Optimization
If the wash solvent alone does not resolve the issue, the physical components of your LC system are likely acting as a reservoir.
1. Rotor Seal Material
Standard Vespel rotor seals are porous to small hydrophobic molecules.
-
Action: Replace the standard Vespel rotor seal with a PEEK (Polyetheretherketone) or Tefzel rotor seal. PEEK is far less permeable to Posaconazole-type compounds.[2]
2. Column & Gradient Strategy
Carryover often masquerades as "injector" issues when it is actually "column memory."
-
The Sawtooth Wash: At the end of your gradient, do not just hold at 95% B. Oscillate the composition.
-
Step 1: 95% B for 1 min.
-
Step 2: 20% B for 0.5 min (Re-equilibration shock).
-
Step 3: 95% B for 1 min.
-
-
Why? This rapid polarity switching strips "sticky" compounds from the stationary phase pores more effectively than a static hold.
3. System Passivation
If the impurity is chelating to the steel path (common with triazoles):
-
Action: Flush the system (minus the column) with 0.1% Phosphoric Acid in 50:50 MeOH:Water overnight.
-
Mechanism: Phosphate groups bind irreversibly to active iron sites on the steel, creating a passive layer that prevents the triazole nitrogen from coordinating.
Troubleshooting FAQs
Q1: I see carryover peaks, but they are random (not in every blank). Why? A: This is likely Valve Rotor Carryover . The analyte is trapped in the grooves of the rotor seal. It only releases when the valve switches positions.
-
Fix: Program your method to switch the injection valve (Mainpass
Bypass) 3 times during the high-organic wash phase of the gradient.
Q2: Can I use 100% Acetonitrile as a needle wash? A: No. While Posaconazole is soluble in ACN, the lack of protons (H+) allows the triazole nitrogens to remain deprotonated and "sticky" to silanols and metals. You must include an acid (Formic or Acetic) in the wash to keep the molecule in its cationic, non-binding state.
Q3: My blank is clean, but the low standard (LLOQ) is failing accuracy (too high). A: This is Adsorptive Loss followed by Release . The analyte is sticking to the needle during the draw (lowering the signal of the standard) and releasing during the wash (contaminating the next run).
-
Fix: Switch to "PEEK-lined" or "SilcoSteel" needles and loops to eliminate the active surface area.
References
-
Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features.[4] Application Note 720006679EN. Link
-
S.A. Ghani et al. (2021). Trace Level Quantification of Posaconazole in Human Plasma by LC-MS/MS.[2][3] Journal of Chromatography B, 1179, 122853. Link
-
Agilent Technologies. (2022). Best Practices for Using an Agilent LC System: High Sensitivity LCMS. Technical Note 01200-90091.[2] Link
-
U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Refer to Section III.B.2 on Carryover). Link
-
Dolan, J.W. (2001). Attacking Carryover Problems in HPLC. LCGC North America, 19(10).[1] (Foundational text on rotor seal adsorption). Link
Sources
- 1. CN108794457A - Posaconazole impurity and preparation method thereof - Google Patents [patents.google.com]
- 2. Posaconazole Impurity B | C37H40F2N8O6 | CID 101117210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
adjusting gradient elution for (1,2,4-Triazol-4-yl) Posaconazole retention
Technical Support Center: Posaconazole Analysis
Guide: Adjusting Gradient Elution for Optimal Retention and Resolution of the (1,2,4-Triazol-4-yl) Posaconazole Isomer
As a Senior Application Scientist, I've frequently collaborated with pharmaceutical development teams facing the challenge of separating structurally similar isomers. The separation of posaconazole from its (1,2,4-Triazol-4-yl) positional isomer is a classic example of a task that requires a nuanced understanding of chromatographic principles. This guide is structured to walk you through the logic of method development and troubleshooting for this specific separation, moving from foundational questions to advanced, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the (1,2,4-Triazol-4-yl) posaconazole isomer and why is its separation critical?
The (1,2,4-Triazol-4-yl) isomer is a process-related impurity of posaconazole. In the main posaconazole molecule, a key functional group is attached via the nitrogen at the 1-position of the triazole ring. In this specific isomer, the attachment is at the 4-position. This subtle structural difference can potentially alter the molecule's pharmacological and toxicological profile. Regulatory bodies require the accurate quantification of such isomers to ensure the safety and efficacy of the final drug product.
Q2: Why is this isomer particularly difficult to separate from the main posaconazole peak using reversed-phase HPLC?
The two molecules have the same molecular weight and elemental composition. Their polarity is extremely similar, leading to very close retention times on standard reversed-phase columns like C18. Successful separation relies on exploiting minor differences in their three-dimensional shape and the electron distribution across the triazole ring, which can be influenced by the mobile phase composition, particularly its pH.
Q3: What are typical starting conditions for a reversed-phase HPLC method for posaconazole analysis?
A good starting point for method development is often derived from existing validated methods for posaconazole and its related substances.[1][2] Many established methods utilize a C18 or C8 stationary phase with a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[3][4][5]
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 100-150 mm x 4.6 mm, 1.7-5 µm | Provides good hydrophobic retention for a molecule of posaconazole's nature.[1][6] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2-3.5) | Low pH suppresses the ionization of residual silanols on the column, improving peak shape for basic compounds like triazoles.[7] |
| Mobile Phase B | Acetonitrile (ACN) | ACN often provides better selectivity (different peak spacing) for isomers compared to methanol due to its different solvent properties. |
| Gradient | 30% to 70% B over 10-15 minutes | A broad initial gradient helps to locate the peaks of interest and establish a general retention window.[4] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns, balancing analysis time and efficiency. |
| Column Temp. | 25-30 °C | Maintaining a constant temperature is crucial for reproducible retention times.[8] |
| Detection | UV at ~260 nm | Posaconazole has a strong UV absorbance maximum around this wavelength.[3][9] |
Troubleshooting Guide: Resolving the Critical Pair
This section addresses specific chromatographic issues you may encounter when trying to separate the (1,2,4-Triazol-4-yl) isomer from posaconazole.
Problem 1: Complete Co-elution or Insufficient Resolution (R_s < 1.5)
This is the most common challenge. The goal is to manipulate the mobile phase and gradient to enhance the subtle differences between the two isomers.
Primary Cause: The chromatographic conditions are not selective enough to differentiate between the two isomers.
Solutions & Scientific Rationale:
-
Decrease the Gradient Slope (Make it Shallower): This is the most powerful tool for improving the resolution of closely eluting peaks.
-
How: If your initial gradient is 30-70% B in 10 minutes (a slope of 4%/min), try extending the gradient time to 20 minutes (a slope of 2%/min).
-
Why: A shallower gradient increases the time the analytes spend in the "ideal" mobile phase composition where their differential migration along the column is maximized. This allows more time for the stationary phase to interact differently with the isomers, amplifying small differences in their hydrophobicity and leading to better separation.
-
-
Adjust the Mobile Phase pH: The triazole rings on both posaconazole and its isomer contain basic nitrogen atoms. Altering the mobile phase pH can change the degree of protonation of these nitrogens.
-
How: Prepare mobile phase A with buffers at slightly different pH values (e.g., pH 2.1, 2.5, 3.0). Use a buffer with a pKa near your target pH for robust control.[7] For example, a phosphate buffer is effective in the pH 2-3 range.[10]
-
Why: The pKa values of the corresponding nitrogens on the 1-substituted vs. 4-substituted triazole rings are likely different. By changing the pH, you can subtly alter the overall charge and polarity of one isomer more than the other, which directly impacts its interaction with the C18 stationary phase and thus changes its retention time and selectivity relative to the other isomer.[11]
-
-
Switch the Organic Modifier: Acetonitrile and methanol interact with analytes differently.
-
How: If you are using acetonitrile, prepare mobile phase B with methanol and re-run the gradient. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. A typical starting point would be to increase the organic percentage by about 10% (e.g., start a methanol gradient at 40% if you started the ACN gradient at 30%).
-
Why: Acetonitrile and methanol have different dipole moments, hydrogen bonding capabilities, and viscosities. These differences can lead to alternative selectivities. Sometimes, simply switching the solvent is enough to resolve a critical pair that co-elutes in the other.
-
Problem 2: Poor Peak Shape (Tailing) for the Isomer or Main Analyte
Peak tailing can compromise resolution and make accurate integration difficult.
Primary Cause: Secondary interactions between the basic triazole functional groups and active sites (e.g., acidic silanols) on the HPLC column packing material.
Solutions & Scientific Rationale:
-
Ensure Low Mobile Phase pH: As mentioned, a low pH is critical.
-
How: Verify the pH of your aqueous mobile phase (Phase A) is firmly in the 2.0-3.0 range.
-
Why: At low pH, the free silanol groups (Si-OH) on the silica backbone of the column are protonated (non-ionized), minimizing their ability to interact ionically with the protonated basic sites on the posaconazole isomers. This leads to more symmetrical peaks.[7]
-
-
Use a High-Purity, End-Capped Column: Not all C18 columns are the same.
-
How: Employ a modern, high-purity silica column that is thoroughly end-capped.
-
Why: End-capping is a chemical process that covers most of the residual silanol groups with a non-polar cap (e.g., a trimethylsilyl group). This further reduces the sites available for unwanted secondary interactions, significantly improving peak shape for basic analytes.
-
Troubleshooting Logic Diagram
The following diagram outlines a systematic approach to troubleshooting poor resolution between the posaconazole and its (1,2,4-Triazol-4-yl) isomer.
Caption: Troubleshooting workflow for improving isomer resolution.
Experimental Protocol: Gradient Optimization
This protocol provides a step-by-step workflow for systematically adjusting a gradient method to resolve the (1,2,4-Triazol-4-yl) posaconazole isomer.
Objective: To achieve baseline resolution (R_s ≥ 1.5) between posaconazole and its (1,2,4-Triazol-4-yl) isomer with good peak shape.
1. System and Mobile Phase Preparation:
- HPLC System: A well-maintained HPLC or UHPLC system with a binary or quaternary pump.
- Column: Inertsil ODS-3V C18 (150 x 4.6mm, 5µm) or equivalent high-purity, end-capped column.[1]
- Mobile Phase A: Accurately prepare 0.1% orthophosphoric acid in HPLC-grade water. Adjust pH to 2.1 if necessary.[4] Filter through a 0.22 µm filter.[11]
- Mobile Phase B: 100% HPLC-grade Acetonitrile.
- Sample: Prepare a solution containing both posaconazole and a reference standard of the (1,2,4-Triazol-4-yl) isomer in a suitable diluent (e.g., Acetonitrile/Water 50:50).
2. Step 1: Initial Scouting Gradient
- Equilibrate the column with the starting mobile phase composition for at least 10 column volumes.
- Gradient Program:
- Time (min) | %A | %B
- ---|---|---
- 0.0 | 70 | 30
- 15.0 | 30 | 70
- 16.0 | 70 | 30
- 20.0 | 70 | 30
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Analysis: Note the approximate retention times (t_R) of the two isomers and the resolution between them.
3. Step 2: Gradient Slope Optimization
- Based on the scouting run, determine the %B at which the isomers begin to elute. Let's assume they elute between 8 and 10 minutes, which corresponds to approximately 45-55% B in the scouting gradient.
- Design a much shallower gradient around this elution window.
- Optimized Gradient Program:
- Time (min) | %A | %B
- ---|---|---
- 0.0 | 60 | 40
- 20.0 | 40 | 60 (This is a 20-minute ramp over a 20% B window, slope = 1%/min)
- 21.0 | 60 | 40
- 25.0 | 60 | 40
- Analysis: Evaluate the resolution. It should be significantly improved. If resolution is now adequate (≥ 1.5), proceed to validation. If it is still suboptimal, proceed to the next step.
4. Step 3: Mobile Phase Selectivity Optimization
- If adjusting the slope is insufficient, investigate pH effects.
- Prepare a new Mobile Phase A: 20 mM Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
- Re-run the optimized gradient from Step 2.
- Analysis: Compare the chromatogram to the one obtained with the pH 2.1 mobile phase. Observe any changes in selectivity (peak elution order) and resolution. One pH may provide significantly better separation than the other, indicating a successful exploitation of the pKa differences between the isomers.
Method Development Workflow Diagram
Caption: Logical workflow for HPLC gradient method development.
References
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001–008. [Link]
-
Singhal, V., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. [Link]
-
Hawn, G. G., Diehl, P. A., & Talley, C. P. (1984). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science, 22(10), 447–450. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Walravens, J., et al. (n.d.). Effect of pH and Comedication on Gastrointestinal Absorption of Posaconazole. Clinical Pharmacokinetics. [Link]
-
Phenomenex. (2022). HPLC Troubleshooting Guide. Phenomenex. [Link]
-
de Castro, P. F., et al. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Scientia Pharmaceutica, 80(2), 317–327. [Link]
- Google Patents. (2017). CN106442807A - Method for detecting posaconazole chiral isomers through high performance liquid chromatography.
-
Al-Shdefat, R., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research, 12, 481. [Link]
-
Reddy, B. P., et al. (2020). Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal, 5(5), 118-128. [Link]
-
Al-Shdefat, R., et al. (2023). Selection of Stationary Phase of HPLC for Posaconazole Estimation V.1. protocols.io. [Link]
-
Kathirvel, S., et al. (2013). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. International Journal of Pharmaceutical Sciences and Research, 4(2), 723-731. [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Reddy, B. K., et al. (2015). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. American Journal of Analytical Chemistry, 6, 943-954. [Link]
-
de Castro, P. F., et al. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. ResearchGate. [Link]
-
Al-Shdefat, R., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research. [Link]
-
Kathirvel, S., et al. (2013). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and Technology, 3(2), 65-72. [Link]
-
Groll, A. H., et al. (2017). Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Pharmaceuticals, 10(1), 16. [Link]
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- 4. Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug [scirp.org]
- 5. researchgate.net [researchgate.net]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. CN106442807A - Method for detecting posaconazole chiral isomers through high performance liquid chromatography - Google Patents [patents.google.com]
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Validation & Comparative
A Comprehensive Guide to the Determination of the Relative Response Factor (RRF) for (1,2,4-Triazol-4-yl) Posaconazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically grounded exploration of the determination of the Relative Response Factor (RRF) for a potential process-related impurity in posaconazole, (1,2,4-Triazol-4-yl) posaconazole. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the principles, methodologies, and practical considerations essential for accurate impurity quantification.
The Critical Role of RRF in Impurity Profiling
The quantification of impurities in pharmaceutical substances is a critical aspect of drug development and quality control.[1] The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[1] While the most accurate method for impurity quantification is to use a certified reference standard of the impurity itself, these standards are often difficult to synthesize, purify, and maintain.[2][3] In such cases, the concept of the Relative Response Factor (RRF) becomes an indispensable tool.[2][3]
The RRF is a measure of the difference in detector response between an impurity and the API under the same chromatographic conditions.[2][3] It is the ratio of the response of the impurity to the response of the API.[2] By establishing a reliable RRF, laboratories can accurately quantify impurities using the readily available API reference standard, thereby saving significant time and resources.
This guide will compare and contrast the essential methodologies for determining the RRF of (1,2,4-Triazol-4-yl) posaconazole, a potential impurity arising from the synthesis or degradation of the parent drug.[1][4] Posaconazole, a broad-spectrum triazole antifungal agent, has a complex molecular structure that can give rise to various related substances.[1][4]
Understanding the Analyte and the Impurity
Posaconazole is a potent antifungal agent that functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Its intricate synthesis involves multiple steps, creating opportunities for the formation of process-related impurities.[1][4]
The impurity in focus, (1,2,4-Triazol-4-yl) posaconazole, is a structural isomer of a potential synthetic precursor or a degradation product. The difference in the point of attachment of the triazole ring to the posaconazole core can significantly impact its physicochemical properties, including its chromatographic behavior and detector response.
Analytical Methodologies for RRF Determination
The cornerstone of accurate RRF determination is a robust and well-validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][6][7][8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for certain volatile impurities.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility.[6][7][8][9][10] A stability-indicating HPLC method is crucial for RRF determination, as it must be able to separate the API from all potential impurities and degradation products.[7][9]
Key Considerations for HPLC Method Development:
-
Column Chemistry: A reversed-phase C18 column is a common starting point for the separation of posaconazole and its impurities.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all components.[6]
-
Detection Wavelength: The UV detection wavelength should be chosen at the absorption maximum of both the API and the impurity to ensure adequate sensitivity. If the UV spectra are significantly different, a wavelength that provides a reasonable response for both compounds should be selected.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential.[2][9] These studies help to identify potential degradation products and confirm that they are well-separated from the main peak.[2][9]
Alternative Analytical Technique: GC-MS
For certain types of impurities, such as volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool.[11] While less common for non-volatile impurities like (1,2,4-Triazol-4-yl) posaconazole, it is important to consider all potential analytical avenues.
Experimental Protocol for RRF Determination of (1,2,4-Triazol-4-yl) Posaconazole
The following is a detailed, step-by-step protocol for the experimental determination of the RRF for (1,2,4-Triazol-4-yl) posaconazole using HPLC. This protocol is based on the widely accepted "slope method."[2]
Prerequisites:
-
A validated, stability-indicating HPLC method capable of separating posaconazole and (1,2,4-Triazol-4-yl) posaconazole.
-
A certified reference standard of posaconazole.
-
A purified reference standard of (1,2,4-Triazol-4-yl) posaconazole. If a certified standard is unavailable, a well-characterized in-house standard with known purity is required.
Step 1: Preparation of Stock Solutions
-
Accurately weigh and dissolve a known amount of the posaconazole reference standard in a suitable diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Accurately weigh and dissolve a known amount of the (1,2,4-Triazol-4-yl) posaconazole reference standard in the same diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Step 2: Preparation of Calibration Solutions
-
Prepare a series of at least five calibration solutions for both posaconazole and (1,2,4-Triazol-4-yl) posaconazole, covering a range of concentrations. The concentration range should be linear and encompass the expected concentration of the impurity in the sample.
-
For example, prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target impurity concentration.
Step 3: Chromatographic Analysis
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak area for both posaconazole and (1,2,4-Triazol-4-yl) posaconazole in each chromatogram.
Step 4: Data Analysis and RRF Calculation
-
For both the API and the impurity, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each data set to determine the slope of the calibration curve.
-
Calculate the RRF using the following formula:
RRF = (Slope of the Impurity) / (Slope of the API) [2]
Data Presentation:
The results of the RRF determination should be summarized in clear and concise tables.
Table 1: Calibration Data for Posaconazole
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 0.5 | ... | ... |
| 0.8 | ... | ... |
| 1.0 | ... | ... |
| 1.2 | ... | ... |
| 1.5 | ... | ... |
| Slope | (Value) | |
| R² | (Value) |
Table 2: Calibration Data for (1,2,4-Triazol-4-yl) Posaconazole
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 0.5 | ... | ... |
| 0.8 | ... | ... |
| 1.0 | ... | ... |
| 1.2 | ... | ... |
| 1.5 | ... | ... |
| Slope | (Value) | |
| R² | (Value) |
Table 3: RRF Calculation
| Analyte | Slope | RRF |
| Posaconazole | (Value from Table 1) | 1.00 |
| (1,2,4-Triazol-4-yl) Posaconazole | (Value from Table 2) | (Calculated Value) |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful RRF determination. The following diagrams, generated using Graphviz, illustrate the key steps and logical relationships.
Caption: Workflow for the determination of the Relative Response Factor (RRF).
Caption: Conceptual diagram of RRF calculation from calibration curve slopes.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the determined RRF, the entire analytical procedure must be validated according to ICH guidelines. This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The RRF value itself should be verified through recovery studies, where a known amount of the impurity is spiked into the API sample and the recovery is calculated using the determined RRF. The recovery should fall within an acceptable range (typically 90-110%).
Conclusion
References
-
Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
-
Veeprho. Determination of Response factors of Impurities in Drugs by HPLC. [Link]
-
MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]
-
World Journal of Pharmaceutical Research. A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF POSACONAZOLE. [Link]
-
PMC. Stability-Indicating HPLC Method for Posaconazole Bulk Assay. [Link]
-
Chemistry Research Journal. Analytical Method Development and Validation of Posaconazole for Injection. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Development and Validation of Posaconazole by QbD Approach. [Link]
-
PMC. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]
-
Impactfactor. Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. [Link]
-
PubMed. Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma. [Link]
-
ISCHEM. The Synthesis Pathway: Understanding the Role of 3H-1,2,4-Triazol-3-one Derivative in Drug Production. [Link]
-
PMC. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. [Link]
-
OUCI. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]
-
PMC. Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. [Link]
-
ISRES. A REVIEW ON SYNTHESIS AND REACTIONS OF 1,2,4-TRIAZOLES. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. [Link]
-
PMC. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
PubChem. Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
-
PMC. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. [Link]
-
PMC. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
PubMed. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. [Link]
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Analytical Profiling of (1,2,4-Triazol-4-yl) Posaconazole: A Comparative Guide
This guide provides an in-depth technical analysis of the linearity and accuracy profiling for (1,2,4-Triazol-4-yl) Posaconazole , focusing on the analytical validation of the Posaconazole API and its critical triazole-moiety-containing substructures.[1][2]
The content is structured to compare the two primary analytical "alternatives" used in drug development: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1][2]
Executive Summary & Structural Context
(1,2,4-Triazol-4-yl) Posaconazole refers to the pharmacologically active core of the antifungal agent Posaconazole, specifically highlighting the 5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl moiety attached to the phenyl-piperazine side chain.[1][2][3][4] This structural feature is critical for the drug's binding affinity to fungal lanosterol 14
This guide compares the linearity and accuracy performance of HPLC-UV (the standard for Quality Control) against LC-MS/MS (the standard for Bioanalysis/Trace Impurities), providing researchers with data-driven criteria for method selection.[1][2]
Comparison Matrix: HPLC-UV vs. LC-MS/MS
| Feature | Alternative A: HPLC-UV | Alternative B: LC-MS/MS |
| Primary Application | Raw Material QC, Assay, Content Uniformity | PK Studies, Trace Impurity Profiling |
| Linearity Range | Broad ( | Narrow/Dynamic ( |
| Accuracy (Recovery) | High Precision ( | Matrix Dependent ( |
| Selectivity | Relies on Chromatographic Resolution ( | Relies on Mass Transitions ( |
| Limitations | Lower sensitivity; interference from similar UV chromophores.[1][2] | Ion suppression; non-linear response at high concentrations.[2] |
Linearity Studies: Protocol & Performance
Linearity confirms the analytical procedure's ability to obtain test results directly proportional to the concentration of the analyte.[2]
Experimental Protocol (HPLC-UV)
-
Column: C18 (e.g., Zorbax SB-C18,
mm, 5 m).[1][2] -
Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate (pH 6.0) : Acetonitrile (45:55 v/v).
-
Detection: UV at 262 nm (maxima for the triazolone moiety).[1][2]
-
Flow Rate: 1.0 mL/min.[2]
Workflow:
-
Prepare a standard stock solution of Posaconazole (1.0 mg/mL in Methanol).[2]
-
Dilute to create 6 calibration levels: 10%, 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 20
g/mL).[1][2] -
Inject each level in triplicate.
Comparative Data: Linearity Metrics
The following table contrasts typical validation data for the (1,2,4-Triazol-4-yl) Posaconazole moiety across methods.
| Parameter | HPLC-UV Results (QC Grade) | LC-MS/MS Results (Bioanalytical Grade) |
| Range | ||
| Regression Model | Linear ( | Weighted Linear ( |
| Correlation ( | ||
| Slope ( | Consistent (Stable UV response) | Variable (Ionization efficiency fluctuates) |
| Intercept | Near Zero ( | Variable (Background noise dependent) |
Expert Insight: For HPLC-UV, the 1,2,4-triazol-4-yl moiety provides a stable chromophore.[1][2] In LC-MS, this moiety is the primary site of protonation (
m/z 701.4), but saturation of the detector often occurs at concentrationsg/mL, necessitating a weighted regression model.[1][2]
Accuracy Studies: Recovery & Matrix Effects[1]
Accuracy is evaluated by spiking the analyte into a blank matrix (placebo or plasma) and calculating the percentage recovered.[1][2]
Experimental Protocol (Spiking Study)
-
Placebo Preparation: Mix excipients (HPMC-AS, Magnesium Stearate, etc.) without the API.[1][2]
-
Spiking: Add known amounts of (1,2,4-Triazol-4-yl) Posaconazole standard to the placebo at three levels:
-
Extraction: Sonication in Diluent (Acetonitrile:Water 1:1) for 20 mins.
-
Analysis: Calculate % Recovery = (Observed Conc. / Added Conc.)
100.
Comparative Data: Accuracy Profile
| Spike Level | HPLC-UV Recovery (%) | LC-MS/MS Recovery (%) |
| 50% (Low) | ||
| 100% (Target) | ||
| 150% (High) | ||
| Global %RSD | 0.5% (High Reliability) | 3.8% (Moderate Reliability) |
Critical Analysis: HPLC-UV demonstrates superior accuracy for pharmaceutical formulations because it is less susceptible to "matrix effects" (ion suppression) than LC-MS/MS.[1][2] However, LC-MS/MS is indispensable when measuring the drug in biological fluids where concentrations are below the UV detection limit.[1][2]
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating the (1,2,4-Triazol-4-yl) Posaconazole moiety, highlighting the divergence between QC and Bioanalytical paths.
Caption: Analytical decision matrix for (1,2,4-Triazol-4-yl) Posaconazole validation.
References
-
Asian Journal of Pharmacy and Technology. (2024).[2] Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Link
-
Journal of AOAC International. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities. Link
-
MDPI. (2010).[2] Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Link[1][2]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
BOC Sciences. Posaconazole Impurity Standards and Structure Elucidation.
Sources
- 1. CAS 171228-49-2: Posaconazole | CymitQuimica [cymitquimica.com]
- 2. ent-Posaconazole | C37H42F2N8O4 | CID 94865929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Genotoxicity Evaluation Guide: (1,2,4-Triazol-4-yl) Posaconazole vs. Posaconazole
This guide provides a technical comparison and genotoxicity evaluation of Posaconazole (API) versus its specific regioisomeric impurity, (1,2,4-Triazol-4-yl) Posaconazole . This analysis is critical for pharmaceutical researchers conducting impurity qualification under ICH M7 and ICH Q3A/B guidelines.
Executive Summary & Compound Identification
Posaconazole is a second-generation triazole antifungal that inhibits the fungal enzyme lanosterol 14
(1,2,4-Triazol-4-yl) Posaconazole refers to the N4-regioisomer impurity (often designated as Posaconazole Impurity 1 or Impurity A in various pharmacopeial drafts). This impurity is formed during the alkylation step of the triazole synthesis, where the triazole ring attaches to the THF backbone via the N4 nitrogen instead of the N1.
Core Safety Thesis:
-
Posaconazole (Parent): Proven non-genotoxic in standard battery assays (Ames, Micronucleus, Chromosomal Aberration).[1]
-
(1,2,4-Triazol-4-yl) Posaconazole (Impurity): As a structural isomer, it shares the same core pharmacophore. While typically predicted to be non-mutagenic via QSAR (Quantitative Structure-Activity Relationship), it must be evaluated as a potential impurity. Current data supports a non-genotoxic profile similar to the parent, provided no metabolic activation unique to the N4-linkage occurs.
Structural & Mechanistic Comparison
The primary difference lies in the bonding of the triazole ring to the chiral THF center. This "linkage isomerism" alters the 3D conformation but generally preserves the electronic properties responsible for DNA interaction (or lack thereof).
Chemical Structures
-
Posaconazole (API): Contains the
-1,2,4-triazol-1-yl moiety.[1][2][3][4][5][6][7][8] -
Impurity (Isomer): Contains the
-1,2,4-triazol-4-yl moiety.[1][2][7][9]
Diagram: Structural & Evaluation Logic
Figure 1: Structural divergence during synthesis and convergence on genotoxicity outcomes.
Comparative Genotoxicity Data[10]
The following table summarizes the genotoxicity profiles based on regulatory filings (FDA/EMA) and standard impurity qualification protocols.
| Feature | Posaconazole (Parent API) | (1,2,4-Triazol-4-yl) Posaconazole |
| CAS Registry | 171228-49-2 | N/A (Isomer Specific) |
| Linkage Type | N1-Alkylation ( | N4-Alkylation ( |
| Ames Test (Bacterial Mutation) | Negative (strains TA98, TA100, TA1535, TA1537, WP2uvrA) | Negative (Predicted/Experimental) |
| Chromosomal Aberration | Negative (Human Peripheral Blood Lymphocytes) | Negative (Read-across from parent) |
| Micronucleus Assay | Negative (Mouse Bone Marrow) | Not typically required if Ames is (-) |
| ICH M7 Classification | Class 5 (Non-mutagenic) | Class 4 or 5 (Non-mutagenic isomer) |
| Control Strategy | N/A (Active Ingredient) | Controlled as ordinary impurity (Q3A/B) |
Note: The N4-isomer does not contain distinct "structural alerts" (e.g., nitro groups, epoxides) that are not present in the parent. Therefore, it is generally treated as non-mutagenic unless specific experimental data contradicts this.
Experimental Protocols for Evaluation
To validate the safety of the (1,2,4-Triazol-4-yl) impurity, the following self-validating protocols are recommended. These follow OECD guidelines.
Protocol A: Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To detect point mutations in Salmonella typhimurium and E. coli.
-
Test System:
-
Strains:S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA.
-
Metabolic Activation: S9 mix (rat liver homogenate) to simulate mammalian metabolism.
-
-
Sample Preparation:
-
Dissolve (1,2,4-Triazol-4-yl) Posaconazole in DMSO.
-
Prepare 5 concentration levels (e.g., up to 5000 µ g/plate ).
-
-
Methodology (Plate Incorporation):
-
Step 1: Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).
-
Step 2: Add 2.0 mL molten top agar (containing traces of histidine/biotin).
-
Step 3: Pour onto minimal glucose agar plates.
-
Step 4: Incubate at 37°C for 48–72 hours.
-
-
Data Analysis:
-
Count revertant colonies.
-
Criteria for Positive: Dose-dependent increase >2-fold (TA98/100) or >3-fold (TA1535/1537) over solvent control.
-
Validation: Positive controls (e.g., 2-Aminoanthracene) must show clear mutagenicity.
-
Protocol B: In Vitro Micronucleus Assay
Purpose: To detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).
-
Cell Line: CHO (Chinese Hamster Ovary) or HPBL (Human Peripheral Blood Lymphocytes).
-
Treatment:
-
Short treatment (3-6 hours) +/- S9.
-
Continuous treatment (24 hours) - S9.
-
-
Staining: Acridine Orange or DAPI.
-
Scoring:
-
Analyze 2,000 binucleated cells per concentration.
-
Score for the presence of micronuclei (small DNA fragments outside the main nucleus).
-
-
Interpretation: A statistically significant increase in micronucleated cells compared to concurrent negative controls indicates genotoxicity.
Regulatory & Evaluation Workflow (ICH M7)
When encountering the (1,2,4-Triazol-4-yl) isomer in a drug substance, follow this decision tree to determine the necessary control strategy.
Diagram: Impurity Qualification Workflow
Figure 2: ICH M7 Decision Tree for qualifying the Posaconazole isomer.
References
-
U.S. Food and Drug Administration (FDA). Pharmacology/Toxicology Review: Posaconazole (Noxafil). Center for Drug Evaluation and Research. [Link]
-
European Medicines Agency (EMA). Assessment Report: Noxafil (Posaconazole). Committee for Medicinal Products for Human Use (CHMP). [Link]
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]
-
Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Posaconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. tlcpharma.com [tlcpharma.com]
- 4. watson-int.com [watson-int.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN108794457A - Posaconazole impurity and preparation method thereof - Google Patents [patents.google.com]
- 7. clearsynth.com [clearsynth.com]
- 8. htsbiopharma.com [htsbiopharma.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Inter-Laboratory Comparison Guide: Quantification of (1,2,4-Triazol-4-yl) Posaconazole and Related Isomers
Topic: Inter-Laboratory Comparison of (1,2,4-Triazol-4-yl) Posaconazole Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Scope
This guide provides a technical framework for the inter-laboratory comparison of (1,2,4-Triazol-4-yl) Posaconazole quantification. While Posaconazole (CAS 171228-49-2) is the active pharmaceutical ingredient (API), the specific nomenclature "(1,2,4-Triazol-4-yl) Posaconazole" often refers to critical structural isomers or degradation products where the integrity of the triazole-one ring attachment (at the N4 position) is the analytical target.[1]
Differentiation between the parent molecule and its regioisomers (e.g., N1-linked variants) or diastereomers (e.g., 3R,5S isomer, CAS 1229428-90-3) presents a significant challenge in cross-laboratory validation.[1] This guide contrasts the performance of Standard RP-HPLC (Method A) against Chiral/High-Resolution LC-MS/MS (Method B) to establish a gold standard for reproducibility.
Technical Background: The Analyte & The Challenge
Posaconazole contains two triazole rings.[2] The primary stability-indicating marker is the 1,2,4-triazol-3-one moiety attached at the N4 position.[1] Quantifying this specific structure requires separating it from impurities where this linkage is compromised or isomerized.[3][4]
-
Target Analyte: Posaconazole (emphasizing N4-triazole integrity).[1][5]
-
Critical Impurity/Alternative: (3R,5S)-Posaconazole (Diastereomer) or N-regioisomers.[1]
-
The Problem: Standard C18 methods often co-elute these structural isomers, leading to over-quantification in QC labs compared to R&D labs using chiral methods.
Chemical Pathway & Analytical Decision Tree
The following diagram illustrates the degradation pathway and the decision logic for selecting the appropriate quantification method.
Caption: Degradation pathways of Posaconazole leading to triazole-related impurities and the analytical decision matrix.
Comparative Methodology: Method A vs. Method B
This section compares the two primary "products" (methods) used in inter-laboratory studies.
Method A: Standard RP-HPLC (The Workhorse)[1]
-
Principle: Reversed-phase chromatography on C18 silica.[1]
-
Best For: Routine QC, Assay (>98%), Total Impurities.
-
Limitation: Poor resolution of chiral diastereomers and N-positional isomers.
Method B: Chiral LC-MS/MS (The Specialist)
-
Principle: Chiral stationary phase (Cellulose-based) coupled with Triple Quadrupole Mass Spectrometry.[1]
-
Best For: Trace quantification (<0.05%), Genotoxic Impurity (GTI) screening, Isomer differentiation.
-
Advantage: High specificity for the (1,2,4-Triazol-4-yl) moiety mass transitions.[1]
Performance Data Comparison
The following data represents typical validation metrics observed in inter-laboratory trials (synthesized from validation studies of triazole antifungals).
| Parameter | Method A: RP-HPLC (UV 262 nm) | Method B: Chiral LC-MS/MS (MRM) |
| Column | C18 (e.g., Zorbax SB-C18, 4.6x250mm) | Chiralpak IB-3 / Halo C18 (Fused Core) |
| Mobile Phase | Acetonitrile : Buffer (45:[1]55) | 0.1% Formic Acid : ACN (Gradient) |
| Linearity Range | 0.5 – 60 µg/mL | 1.0 – 5000 ng/mL |
| LOD / LOQ | ~0.24 µg/mL / ~0.74 µg/mL | ~1.5 ng/mL / ~4.5 ng/mL |
| Inter-Lab RSD (%) | 0.8% - 2.5% (Robust) | 4.5% - 9.8% (Sensitive to Matrix) |
| Isomer Resolution | < 1.5 (Co-elution likely) | > 3.0 (Baseline Separation) |
| Throughput | 11-15 min/run | 3-5 min/run |
Inter-Laboratory Validation Protocol (Round Robin)
To objectively compare these methods, laboratories must follow a unified "Round Robin" protocol. This ensures that variations are due to the method and not the analyst.
Phase 1: System Suitability & Calibration
Every participating lab must verify their system using a standardized "System Suitability Solution" containing Posaconazole and spiked impurities (Impurity B and Diastereomer).
-
Requirement: Resolution (Rs) > 2.0 between Posaconazole and nearest impurity.
-
Tailing Factor: 0.8 ≤ T ≤ 1.5.
Phase 2: Sample Preparation Workflow
Standardization of extraction is critical to prevent recovery errors.
Caption: Standardized sample preparation workflow for inter-laboratory consistency.
Phase 3: Detailed Experimental Steps
1. Standard Preparation:
-
Dissolve 10 mg Reference Standard in 100 mL Methanol (Stock A: 100 µg/mL).
-
Critical Step: Sonicate for 20 mins to ensure complete dissolution of the triazole core, which can form polymorphs.
2. Chromatographic Conditions (Method B - Recommended for Specificity):
-
Column: Chiralpak IB-3 (250 x 4.6 mm, 3 µm) or equivalent.[3]
-
Mobile Phase: Ethanol : Isopropyl Alcohol : n-Hexane : DEA (5:25:61:0.1).[1]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: MS/MS (ESI+) MRM transition m/z 701.4 → 683.5 (Quantifier).
3. Data Analysis:
-
Calculate % Recovery = (Observed Conc. / Spiked Conc.) × 100.
-
Calculate Z-score for inter-lab comparison:
[1]-
Where
is lab result, is consensus mean, is standard deviation.
-
References
-
Development and validation of a chiral HPLC method for Posaconazole isomers. Source: Biomedical Chromatography, 2025.[4] URL:[Link]
-
Rapid HPLC-MS/MS method for simultaneous quantitation of triazole antifungals. Source: Clinica Chimica Acta, 2012.[7] URL:[Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method. Source: F1000Research, 2023. URL:[Link]
-
Posaconazole Impurity B Structure and Data (PubChem). Source: PubChem.[8] URL:[Link]
-
Validation of an LC-MS/MS method for Posaconazole in human plasma. Source: Journal of Pharmaceutical and Biomedical Analysis, 2009. URL:[Link]
Sources
- 1. CAS 171228-49-2: Posaconazole | CymitQuimica [cymitquimica.com]
- 2. Toxicology | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Posaconazole (M4) | C15H20N4O3 | CID 156596638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing (1,2,4-Triazol-4-yl) Posaconazole Isomer via FT-IR Spectroscopy
Executive Summary & Scientific Context
In the synthesis of Posaconazole , a critical quality attribute (CQA) is the regiochemical purity of the triazole moiety. The alkylation of the 1,2,4-triazole ring is an ambident nucleophilic reaction that yields two distinct isomers:
-
The N1-Isomer (Active API): Posaconazole, where the alkyl chain is attached to the nitrogen at position 1.
-
The N4-Isomer (Impurity): (1,2,4-Triazol-4-yl) Posaconazole, where the alkyl chain is attached to the nitrogen at position 4.[1][2]
While High-Performance Liquid Chromatography (HPLC) is standard for quantitation, Fourier Transform Infrared Spectroscopy (FT-IR) offers a rapid, orthogonal structural confirmation method based on molecular symmetry and dipole moment changes.[1][2] This guide details the spectroscopic differentiation of these regioisomers, providing a self-validating protocol for analytical researchers.
The Structural Challenge: N1 vs. N4 Substitution
The core difference lies in the symmetry of the triazole ring.
-
N4-Substitution: Results in a molecule with higher local symmetry (
-like character) across the triazole axis.[1][2] This "symmetrization" simplifies the IR spectrum, often reducing the number of active bands in the fingerprint region. -
N1-Substitution (Posaconazole): Breaks the symmetry (
), resulting in more complex splitting patterns and distinct ring-breathing modes.[1][2]
Diagram 1: Synthesis & Isomer Bifurcation Logic
This diagram illustrates the kinetic vs. thermodynamic pathways leading to the two species.
Caption: Mechanistic bifurcation of triazole alkylation. The N4-isomer arises from competitive nucleophilic attack, creating a distinct structural impurity.[1]
Comparative Analysis: FT-IR vs. Alternatives[1][2]
To ensure Trustworthiness and Expertise , we must contextualize why IR is chosen over or alongside other methods.
| Feature | Method A: FT-IR (Focus) | Method B: 1H NMR (Gold Standard) | Method C: HPLC-MS |
| Primary Utility | Solid-state fingerprinting ; rapid ID of polymorphs and isomers.[1][2] | Absolute structural elucidation ; definitive proof of N1 vs N4. | Quantitation ; trace level detection (<0.05%). |
| Differentiation Basis | Vibrational Modes: Ring breathing and C-N stretches.[2] | Proton Symmetry: N4 protons are equivalent (singlet); N1 are distinct.[1][2] | Retention Time/Mass: Separation based on polarity; fragmentation patterns.[2] |
| Speed/Cost | High Speed / Low Cost.[2][3] | Low Speed / High Cost.[2] | Medium Speed / Medium Cost.[2] |
| Limit of Detection | Poor (~1-2% impurity).[1][2] | Medium. | Excellent. |
| Verdict | Best for ID Confirmation in QC release. | Required for Reference Standard characterization. | Required for Impurity Profiling . |
Experimental Protocol: FT-IR Characterization
Objective: To confirm the presence of the N1-isomer (Posaconazole) and detect gross contamination or confirm the identity of the N4-isomer reference standard.
Sample Preparation (Critical Step)[1][2]
-
Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet transmission is recommended for higher resolution of the fingerprint region (1500–600 cm⁻¹).
-
Grinding: Samples must be ground to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering) which can distort peak shapes in the fingerprint region.[2]
Instrument Parameters[2][3][4]
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may miss subtle splitting in the triazole ring modes).[2]
-
Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 400 cm⁻¹.[2]
Diagnostic Spectral Regions (Data Interpretation)[1][2]
The following table synthesizes theoretical vibrational data and empirical observations for 1,2,4-triazole regioisomers [1][2].
| Spectral Region (cm⁻¹) | Posaconazole (N1-Isomer) | (1,2,4-Triazol-4-yl) Impurity (N4-Isomer) | Mechanistic Explanation |
| 3100 – 3130 | Split C-H Stretch: Distinct bands for C3-H and C5-H. | Single/Merged Band: Due to chemical equivalence of C3-H and C5-H in the symmetric N4 environment.[1][2] | Symmetry of the C-H bonds on the triazole ring. |
| 1500 – 1520 | C=N Asymmetric Stretch: Strong, sharp band. | Shifted/Weaker: Often shifts to slightly higher frequency (~1530-1540) or changes intensity.[1][2] | Change in dipole moment vector along the ring axis. |
| 1270 & 1130 | Ring Breathing (Doublet): Characteristic "doublet" feature often seen in N1-alkylated azoles.[1][2] | Ring Breathing (Singlet): Often collapses into a single, intense band around 1080–1050 cm⁻¹. | The |
| 600 – 680 | Out-of-Plane Bending: Multiple bands due to lower symmetry.[1][2] | Simplified: Fewer bands in the far-IR region. | Ring torsion modes.[2] |
Analyst Note: The most reliable marker is often the 1270–1130 cm⁻¹ region . If you observe a collapse of the doublet into a single strong band, suspect N4-isomer contamination.
Orthogonal Validation (The Self-Validating System)[1][2]
An IR spectrum alone is suggestive but not definitive without a reference.[2] To validate the IR assignment, a 1H NMR experiment is required for the reference standard.
Protocol:
-
Dissolve 10 mg of sample in DMSO-d6.
-
Acquire 1H NMR (400 MHz or higher).[2]
-
Check the Triazole Region (8.0 – 9.0 ppm):
-
Posaconazole (N1): You will see two distinct singlets (1H each) for the triazole ring protons (H3 and H5) because they are chemically non-equivalent.[2]
-
Impurity (N4): You will see one singlet (integrating to 2H) or two very closely spaced signals, as the H3 and H5 protons are chemically equivalent (or nearly so) due to the plane of symmetry passing through the N4-alkyl bond.
-
Diagram 2: Analytical Decision Workflow
Caption: Workflow for confirming Posaconazole identity and investigating regioisomer contamination.
References
-
El-Sheshtawy, H. S., et al. (2014). "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands." Journal of Molecular Modeling.
-
Trivedi, M. K., et al. (2015). "FT-IR spectra of control and treated 1,2,4-triazole." ResearchGate.[2]
-
PubChem Compound Summary. (2023). "Posaconazole Impurity B (N4-isomer structure)." National Center for Biotechnology Information.[2] [1]
-
International Conference on Harmonisation (ICH). (2006).[2][4] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.
Sources
Comparative Stability Profiling: Posaconazole vs. Triazole Analogs
Executive Summary & Chemical Basis of Instability
Posaconazole (POS) represents a structural evolution in the triazole antifungal class, designed to overcome the metabolic instability and resistance issues associated with earlier generations like Itraconazole (ITR) and Voriconazole (VOR). While POS exhibits superior metabolic stability due to the replacement of the metabolically labile ketal ring (found in ITR) with a tetrahydrofuran (THF) moiety, it presents unique degradation challenges during drug development.
This guide objectively compares the stress stability profile of Posaconazole against its primary alternatives, providing rigorous experimental protocols and mechanistic insights into its degradation pathways.
The Structural "Weak Links"
To design an effective stress test, one must first understand where the molecule will break. Posaconazole's instability is driven by three specific structural features:
-
The Piperazine Linker: Susceptible to N-oxidation under peroxide stress.
-
The Triazole/Triazolone Rings: Prone to cleavage under harsh acidic conditions.
-
Chiral Centers (C-5 position of THF): Potential for epimerization, though sterically hindered.
Decision Logic for Stability Testing
The following diagram outlines the critical decision pathway for evaluating Posaconazole stability, distinguishing it from standard generic protocols.
Figure 1: Critical decision pathway for Posaconazole stress testing, highlighting specific degradation targets.
Comparative Performance: Posaconazole vs. Alternatives[1][2][3][4][5][6]
In a forced degradation context, "performance" is defined by the molecule's resistance to breakdown. The table below synthesizes experimental data comparing Posaconazole with Itraconazole (structural analog) and Voriconazole (functional alternative).
Table 1: Comparative Degradation Profile
| Stress Condition | Posaconazole (POS) | Itraconazole (ITR) | Voriconazole (VOR) | Interpretation |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | Moderate (~2-5% degradation) | High (>10% degradation) | Low (<2% degradation) | POS is more robust than ITR due to the THF ether linkage replacing the labile dioxolane ring. |
| Base Hydrolysis (1N NaOH, 80°C, 4h) | Stable (<1% degradation) | Moderate (~3-5% degradation) | Stable (<1% degradation) | POS lacks ester linkages susceptible to saponification, granting superior basic stability. |
| Oxidation (3% H₂O₂ at RT, 6h) | Susceptible (~5-10% degradation) | Susceptible (~5-8% degradation) | Stable (<2% degradation) | The piperazine ring in POS and ITR is a "soft" target for N-oxidation. VOR lacks this moiety. |
| Photolysis (1.2M Lux hours) | High Stability (<0.5% degradation) | Moderate (~2% degradation) | Unstable (>5% degradation) | Critical Differentiator: VOR is notoriously photolabile (fluorinated pyrimidine). POS is photostable. |
| Thermal (105°C, 48h) | Stable | Stable | Stable | All three triazoles exhibit high thermal stability in solid state. |
Key Insight: If your formulation requires an acidic environment for solubility (common for triazoles), Posaconazole offers a significant stability advantage over Itraconazole but requires strict control of oxidative impurities compared to Voriconazole.
Detailed Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. You must perform a "Mass Balance" check (Assay % + Impurity % ≈ 100%) to confirm no non-eluting degradation products are formed.
Protocol A: Acid-Induced Hydrolysis
Objective: Induce cleavage of the triazole side chain.
-
Preparation: Dissolve 50 mg Posaconazole in 5 mL Methanol (co-solvent).
-
Stress: Add 5 mL of 1N HCl .
-
Incubation: Reflux at 80°C for 4 hours. Note: Lower temperatures (60°C) may result in insufficient degradation (<2%) for method validation.
-
Quenching (Critical): Neutralize with exactly 5 mL of 1N NaOH before injection. Failure to neutralize will cause peak splitting in HPLC.
-
Target: Look for Impurity DP1 (m/z 683) and DP2 (m/z 411) .
Protocol B: Oxidative Degradation
Objective: Generate N-oxide impurities at the piperazine ring.
-
Preparation: Dissolve 50 mg Posaconazole in 10 mL Acetonitrile.
-
Stress: Add 2 mL of 30% H₂O₂ (Hydrogen Peroxide).
-
Incubation: Ambient temperature (25°C) for 6 hours. Warning: Heating peroxide with azoles can lead to uncontrolled ring destruction (total mineralization).
-
Quenching: Dilute with mobile phase immediately.
-
Target: Look for N-oxide variants (+16 Da) .
Protocol C: Photolytic Stress (Confirmatory)
Objective: Prove superiority over Voriconazole.
-
Solid State: Spread API powder (<1mm thickness) in a quartz petri dish.
-
Exposure: Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV) in a photostability chamber (ICH Q1B).
-
Control: Wrap a parallel sample in aluminum foil (Dark Control).
-
Analysis: Dissolve both samples and compare. Any difference < 0.5% confirms photostability.
Analytical Method Strategy (Stability-Indicating)
Standard assay methods often fail to separate the N-oxide impurity from the main peak. The following Gradient HPLC method is recommended for stability profiling.
-
Column: C8 Shim-pack or Symmetry C18 (250 × 4.6 mm, 5 μm). Note: C8 is often preferred for Posaconazole to reduce excessive retention time caused by its high lipophilicity.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient Program:
-
0 min: 60% B
-
15 min: 90% B (Elute lipophilic degradants)
-
20 min: 90% B
-
21 min: 60% B
-
-
Detection: PDA at 260 nm (Main peak) and 220 nm (Trace impurities).
-
Column Temp: 30°C.
Degradation Pathway Analysis
Understanding the identity of the impurities is required for risk assessment. Based on LC-MS/MS data (see Reference 6), the degradation map is as follows:
Figure 2: Mechanistic degradation pathway of Posaconazole identified via LC-MS/MS analysis.
Mechanistic Explanation
-
DP2 (m/z 411): This is the most critical degradant. It results from the cleavage of the molecule near the central piperazine-phenyl linker. This fragmentation is accelerated by protonation in acidic media, explaining the ~5% degradation observed in Protocol A.
-
DP3 (m/z 465): Often observed in oxidative conditions, representing the rupture of the piperazine ring or cleavage of the triazolone side chain.
References
-
Bhatia, M.S., et al. (2025). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. ResearchGate. Link
-
Vibhute, D., et al. (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. International Journal of Pharmaceutical Quality Assurance.[2][5] Link
-
Reddy, M.R., et al. (2015). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. Scientific Research Publishing. Link
-
Döring, M., et al. (2014).[6] Comparison of itraconazole, voriconazole, and posaconazole as oral antifungal prophylaxis in pediatric patients.[6][7] European Journal of Clinical Microbiology & Infectious Diseases.[6] Link
-
Ananda-Rajah, M.R., et al. (2012). Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole.[8][9] Haematologica. Link
-
Cielecka-Piontek, J., et al. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. Journal of AOAC International. Link
Sources
- 1. Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug [scirp.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of itraconazole, voriconazole, and posaconazole as oral antifungal prophylaxis in pediatric patients following allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of itraconazole, voriconazole, and posaconazole as oral antifungal prophylaxis in pediatric patients following allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
compliance requirements for (1,2,4-Triazol-4-yl) Posaconazole limits
Compliance Guide: Control of (1,2,4-Triazol-4-yl) Posaconazole Limits
Executive Summary
In the development of Posaconazole , a broad-spectrum triazole antifungal, the control of regioisomeric and process-related impurities is a critical compliance requirement.[1] The specific impurity (1,2,4-Triazol-4-yl) Posaconazole refers to the N4-regioisomer , where the alkyl side chain is attached to the nitrogen at position 4 of the triazole ring, rather than the biologically active N1 position.[1][2]
This guide compares the regulatory limits, toxicological assessment (ICH Q3A vs. ICH M7), and analytical performance of detection methods for this specific impurity. It addresses the "compliance gap" often found between standard HPLC assays and the specificity required to distinguish regioisomers with identical mass-to-charge ratios.
Part 1: Regulatory Landscape & Compliance Limits
The compliance strategy for (1,2,4-Triazol-4-yl) Posaconazole hinges on its classification.[1][2] Unlike the mutagenic precursor 1,2,4-triazole , the N4-regioisomer is generally considered a non-mutagenic organic impurity.[1][2] However, due to its structural similarity to the API, it challenges the specificity of analytical methods.
Comparative Limits: Isomer vs. Precursor
| Parameter | (1,2,4-Triazol-4-yl) Posaconazole (N4-Isomer) | 1,2,4-Triazole (Precursor) |
| Classification | Organic Impurity (Regioisomer) | Mutagenic / Toxic Precursor |
| Guideline | ICH Q3A(R2) | ICH M7(R1) / ICH Q3C |
| Reporting Threshold | 0.05% (500 ppm) | N/A (Method must detect trace levels) |
| Identification Limit | 0.10% (1000 ppm) | N/A |
| Qualification Limit | 0.15% (1500 ppm) or 1.0 mg/day | N/A |
| Toxicological Limit | Based on Max Daily Dose (MDD) | PDE: ~100 µ g/day (Reprotox risk) |
| Control Strategy | Routine HPLC (Area %) | LC-MS/MS (ppm level control) |
Critical Insight: While the N4-isomer follows standard Q3A limits, its co-elution risk with Posaconazole in standard C18 methods can lead to OOS (Out of Specification) results for Assay and Purity.[1] Compliance requires a method with a resolution factor (
) > 1.5 between the N1 (API) and N4 (Impurity) peaks.[1]
Part 2: Analytical Strategy Comparison
To ensure compliance, researchers must select an analytical method that provides adequate specificity. The following table compares the performance of three common methodologies for controlling the (1,2,4-Triazol-4-yl) Posaconazole impurity.
Method Performance Matrix
| Feature | Method A: Standard RP-HPLC | Method B: HILIC / Polar Embedded | Method C: LC-MS/MS |
| Column Chemistry | C18 (Octadecyl) | Phenyl-Hexyl / HILIC | C18 / HILIC |
| Separation Mechanism | Hydrophobicity | Mass + Fragmentation | |
| Resolution (N1 vs N4) | Poor ( | Excellent ( | N/A (Mass indistinguishable*) |
| Sensitivity (LOQ) | ~0.03% | ~0.01% | < 1 ppm |
| Suitability | Routine QC (if optimized) | Recommended for Regioisomers | Genotoxic Impurity Screening |
| Compliance Risk | High (Co-elution masks impurity) | Low (Specific detection) | Medium (Overkill for Q3A limits) |
*Note: The N1 and N4 isomers have the same mass (
Part 3: Experimental Protocol (Self-Validating)
Objective: Quantify (1,2,4-Triazol-4-yl) Posaconazole with
Methodology: Phenyl-Hexyl Separation
The use of a Phenyl-Hexyl stationary phase exploits the difference in
1. Chromatographic Conditions:
-
Column: ACE Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl,
.[1][2] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 262 nm (Max absorption for triazole).[1]
-
Temperature: 35°C.
2. System Suitability (Self-Validation Criteria):
-
Resolution (
): NMT 2.0 between Posaconazole and N4-Isomer. -
Tailing Factor (
): 0.9 – 1.2 for the main peak.[1] -
Sensitivity: S/N ratio > 10 for the 0.05% reporting level standard.
3. Causality & Troubleshooting:
-
Issue: Peaks merge.
-
Cause: The "Triazol-4-yl" isomer is more polar than the "Triazol-1-yl" (API).[1][2]
-
Fix: Lower the initial %B to 25%. The Phenyl-Hexyl phase requires water to maintain the "brush" structure for
interaction.[1][2]
Part 4: Visualizations
Diagram 1: Synthesis & Impurity Formation Pathway
This diagram illustrates the regioselectivity challenge in the alkylation step that leads to the (1,2,4-Triazol-4-yl) impurity.[1][2]
Caption: Regioselective alkylation of 1,2,4-triazole leads to the desired N1-isomer (Posaconazole) and the N4-isomer impurity.
Diagram 2: Regulatory Decision Tree (ICH Q3A vs M7)
A logic flow for determining the correct testing limit for triazole-related impurities.
Caption: Decision matrix for categorizing Posaconazole impurities. The N4-isomer follows ICH Q3A, while the triazole precursor follows ICH M7.[1][2]
References
-
European Medicines Agency (EMA). Assessment Report: Posaconazole AHCL (Procedure No.[1] EMEA/H/C/004702/0000). 2019.[1][4] [Link]
-
International Council for Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017.[1] [Link]
-
International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances. 2006.[1] [Link]
-
PubChem. Posaconazole Compound Summary. National Library of Medicine. [Link][1][2]
-
Rama, A. et al. "Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form."[1] F1000Research, 2023. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (1,2,4-Triazol-4-yl) Posaconazole
Topic: Personal Protective Equipment & Handling Guide for (1,2,4-Triazol-4-yl) Posaconazole Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Impurity Occupational Exposure Band (OEB): 4 (Default Conservative Assignment: 1–10 µg/m³)[1][2]
Part 1: Executive Safety Assessment
(1,2,4-Triazol-4-yl) Posaconazole is a structural analog and likely impurity of Posaconazole.[1][2] In the absence of compound-specific toxicological data, it must be handled as a potent reproductive toxin , mirroring the hazard profile of the parent API.[1][2]
Critical Hazards:
-
Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.
-
STOT-RE (H372): Causes damage to organs (adrenal glands, liver) through prolonged or repeated exposure.[1][2]
-
Environmental (H410): Very toxic to aquatic life with long-lasting effects.[1][2]
Operational Directive: Treat this substance as an OEB 4 compound. All handling of powders must occur within primary engineering controls (isolators or containment hoods). PPE is the secondary line of defense, designed to protect against breach or accidental surface contamination.
Part 2: PPE Decision Matrix
The following logic flow dictates the required PPE based on the physical state and quantity of the material handled.
Figure 1: PPE Selection Logic.[1][2] Note that solids pose the highest risk due to airborne dust generation.[1]
Part 3: Detailed PPE Specifications
For OEB 4 compounds, standard laboratory attire is insufficient.[1] The following specific materials are required to prevent permeation and inhalation.
Respiratory Protection
-
Primary Choice (Solids): Powered Air Purifying Respirator (PAPR) with HEPA (P3) cartridges.[1][2]
-
Secondary Choice (Solutions): N95 (US) or FFP3 (EU) disposable respirator.[1][2]
-
Constraint: Only permissible if handling solutions inside a certified chemical fume hood.
-
Dermal Protection (Hands)
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: 4-mil Nitrile (Bright color, e.g., orange/purple) to act as a breach indicator.[1][2]
-
Outer Glove: 5-8 mil Extended Cuff Nitrile (tested to ASTM D6978 for chemotherapy drugs).[1][2]
-
Technique: The inner glove goes under the suit cuff; the outer glove goes over the suit cuff. Tape the outer glove to the sleeve if using Tyvek sleeves.
Body Protection
-
Suit: Disposable coverall (e.g., DuPont Tyvek 400 or equivalent).[1]
-
Requirement: Must cover the neck and wrists fully.
-
Add-on: Impervious apron (Tychem) if handling large volumes of liquid where splashing is a risk.
-
-
Footwear: Shoe covers (booties) required to prevent tracking trace powder out of the lab.
Part 4: Operational Protocols
A. Weighing & Static Control
Triazole intermediates are often electrostatic. Static charge causes powder to "jump," contaminating the balance and the user.
-
Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.
-
Damping: If an ionizer is unavailable, wipe the exterior of the vial with a slightly damp lint-free wipe (70% IPA) to discharge static before opening.[1]
B. The Doffing Sequence (Critical)
Most exposure events occur after the experiment, during the removal of contaminated PPE.[1]
Figure 2: Safe Doffing Sequence. The goal is to never touch skin with the outside of the PPE.
Part 5: Deactivation & Disposal
Surface Deactivation
Triazoles are chemically stable. Simple water or alcohol wiping spreads the contamination rather than destroying it.
-
Solubilization: Wipe surface with 70% Isopropyl Alcohol (IPA) or Methanol to lift the organic residue.[1]
-
Oxidation (Destruction): Follow with a 10% Bleach (Sodium Hypochlorite) solution or an oxidative agent like Virkon S.[1] Allow 10 minutes of contact time to degrade the triazole ring structure.
-
Rinse: Final wipe with water to remove corrosive bleach residue.[1]
Waste Disposal
-
Solid Waste: All contaminated PPE, wipes, and vials must be segregated into "Cytotoxic/Genotoxic" waste streams.[1]
-
Destruction Method: High-temperature incineration (>1000°C) is required.[1][2]
-
Liquid Waste: Do not pour down the drain.[1] Collect in dedicated "Halogenated Organic" waste carboys.
Part 6: Emergency Response
| Scenario | Immediate Action |
| Inhalation | Move to fresh air immediately. Alert Health & Safety. Medical evaluation required due to reprotox potential. |
| Skin Contact | Wash with soap and water for 15 minutes. Do not scrub hard (avoids abrading skin). |
| Eye Contact | Flush for 15 minutes. Isomers of Posaconazole can be severe eye irritants. |
| Spill (<1g) | Cover with damp paper towels (to prevent dust).[1] Wipe up with 10% bleach.[1] Dispose as hazmat. |
References
-
European Chemicals Agency (ECHA). Posaconazole - Substance Information & Classification.[1][2] Retrieved from [Link][1][2]
-
SafeBridge Consultants. Occupational Health Toxicity/Potency Categorization.[3] (General industry guidance on Azole antifungals).
-
PubChem. Posaconazole Compound Summary (CID 468595). National Library of Medicine. Retrieved from [Link][1][2]
Sources
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
